molecular formula C13H11NO B14021766 2-Methyl-5-(pyridin-3-yl)benzaldehyde

2-Methyl-5-(pyridin-3-yl)benzaldehyde

Katalognummer: B14021766
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: VJVQNLVBAONPGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Methyl-5-(pyridin-3-yl)benzaldehyde is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-(pyridin-3-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(pyridin-3-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C13H11NO

Molekulargewicht

197.23 g/mol

IUPAC-Name

2-methyl-5-pyridin-3-ylbenzaldehyde

InChI

InChI=1S/C13H11NO/c1-10-4-5-11(7-13(10)9-15)12-3-2-6-14-8-12/h2-9H,1H3

InChI-Schlüssel

VJVQNLVBAONPGY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C2=CN=CC=C2)C=O

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis of 2-Methyl-5-(pyridin-3-yl)benzaldehyde via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Methyl-5-(pyridin-3-yl)benzaldehyde represents a critical transformation in medicinal chemistry, constructing a biaryl scaffold common in kinase inhibitors and GPCR ligands. This guide details a robust, scalable Suzuki-Miyaura cross-coupling protocol designed to overcome the inherent challenges of pyridyl-boronic acid instability and catalyst deactivation by nitrogen-containing heterocycles.

By employing a Pd(dppf)Cl₂·CH₂Cl₂ catalyst system with optimized base/solvent conditions, this protocol ensures high conversion while preserving the sensitive aldehyde functionality. The guide includes mechanistic insights, a self-validating experimental procedure, and a troubleshooting matrix.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the Suzuki-Miyaura coupling of an aryl halide and a heteroaryl boronic acid.

Strategic Choices
  • Bond Formation: C(sp²)–C(sp²) bond between the phenyl ring (C5) and the pyridine ring (C3).

  • Coupling Partners:

    • Electrophile: 5-Bromo-2-methylbenzaldehyde (CAS 17610-00-3). The bromide is preferred over the chloride for faster oxidative addition without the instability of the iodide. The ortho-methyl group provides steric protection to the aldehyde but may slightly hinder coupling at the meta position relative to the aldehyde.

    • Nucleophile: Pyridin-3-ylboronic acid (CAS 1692-25-7). While pyridyl boronic acids are prone to protodeboronation, the 3-isomer is significantly more stable than the 2- or 4-isomers.

  • Catalyst Selection: Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is selected for its large bite angle and robustness against poisoning by the pyridine nitrogen.

Retrosynthesis Diagram

Retrosynthesis Target 2-Methyl-5-(pyridin-3-yl)benzaldehyde (Target) Bromide 5-Bromo-2-methylbenzaldehyde (Electrophile) Target->Bromide Suzuki-Miyaura Disconnection Boronic Pyridin-3-ylboronic acid (Nucleophile) Target->Boronic

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Mechanistic Insights & Critical Control Points

The catalytic cycle follows the standard Pd(0)/Pd(II) pathway, but specific heteroatomic interactions dictate the success of this synthesis.

The "Pyridine Problem"

Pyridines are notorious for coordinating to the palladium center via the nitrogen lone pair, displacing phosphine ligands and forming an inactive Pd(II)-pyridine complex (Catalyst Poisoning).

  • Solution: Use of bidentate ligands like dppf or bulky, electron-rich ligands (e.g., XPhos , SPhos ) prevents this coordination through steric hindrance and the chelate effect.

Protodeboronation

Pyridin-3-ylboronic acid can undergo hydrolytic C-B bond cleavage under basic conditions, yielding pyridine and boric acid.

  • Control: Avoid harsh bases (e.g., NaOH, KOH). Use K₃PO₄ or Na₂CO₃ and limit water concentration in the solvent mixture.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Poison Catalyst Poisoning (Pd-N Coordination) Pd0->Poison + Pyridine TransMet Transmetallation (Ar-Pd-Py) OxAdd->TransMet + Py-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Deboron Protodeboronation (Loss of Boron) TransMet->Deboron Excess H2O/Base RedElim->Pd0 - Product

Figure 2: Catalytic cycle highlighting critical failure modes (red) and the main pathway (yellow/green).

Experimental Protocol

This protocol is optimized for a 1.0 mmol scale.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountCAS No.
5-Bromo-2-methylbenzaldehyde 199.051.0199 mg17610-00-3
Pyridin-3-ylboronic acid 122.921.2148 mg1692-25-7
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.0541 mg95464-05-4
Potassium Phosphate (K₃PO₄) 212.273.0636 mg7778-53-2
1,4-Dioxane Solvent-8.0 mL123-91-1
Water (Degassed) Solvent-2.0 mL7732-18-5
Step-by-Step Procedure
  • Setup: Oven-dry a 25 mL round-bottom flask or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.

  • Charging: Add 5-Bromo-2-methylbenzaldehyde (199 mg, 1.0 mmol), Pyridin-3-ylboronic acid (148 mg, 1.2 mmol), and K₃PO₄ (636 mg, 3.0 mmol) to the flask.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol) last to minimize air exposure.

  • Solvent Addition: Add 1,4-Dioxane (8 mL) and Water (2 mL).

    • Critical Step: Sparge the solvent mixture with nitrogen for 5-10 minutes before addition, or sparge the reaction mixture immediately after addition to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).

  • Reaction: Seal the vessel and heat to 90 °C for 12–16 hours (or 100 °C for 1 hour if using microwave irradiation).

  • Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The aldehyde spot (Rf ~0.6) should disappear, and a new, more polar spot (product) should appear.

  • Workup:

    • Cool to room temperature.[5][6]

    • Dilute with EtOAc (30 mL) and Water (30 mL).

    • Separate layers.[2] Extract aqueous layer with EtOAc (2 x 20 mL).

    • Note: The pyridine product is basic.[7] Ensure the aqueous layer pH is neutral to slightly basic (~pH 8-9) to prevent protonation and loss of product to the aqueous phase.

    • Wash combined organics with Brine (20 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via Flash Column Chromatography on silica gel.

    • Gradient: 0% to 60% EtOAc in Hexanes.

    • The product typically elutes around 40-50% EtOAc due to the polarity of the pyridine ring.

Characterization & Data

Expected Analytical Data for 2-Methyl-5-(pyridin-3-yl)benzaldehyde (C₁₃H₁₁NO):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.35 (s, 1H, -CHO): Distinct aldehyde singlet, downfield.

    • δ 8.86 (d, J = 2.2 Hz, 1H, Py-H2): Characteristic deshielded proton adjacent to nitrogen.

    • δ 8.61 (dd, J = 4.8, 1.6 Hz, 1H, Py-H6): Proton adjacent to nitrogen.

    • δ 8.02 (d, J = 2.0 Hz, 1H, Ar-H6): Proton ortho to aldehyde and meta to methyl.

    • δ 7.89 (dt, J = 7.9, 2.0 Hz, 1H, Py-H4): Pyridine ring proton.

    • δ 7.75 (dd, J = 7.9, 2.0 Hz, 1H, Ar-H4): Proton para to aldehyde.

    • δ 7.40 (d, J = 7.9 Hz, 1H, Ar-H3): Proton ortho to methyl.

    • δ 7.38 (dd, J = 7.9, 4.8 Hz, 1H, Py-H5): Pyridine ring proton.

    • δ 2.72 (s, 3H, -CH₃): Aryl methyl group.

  • Mass Spectrometry (ESI+): Calculated [M+H]⁺: 198.09. Found: 198.1.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G2 or SPhos Pd G2 (0.02 equiv). These bulky ligands prevent pyridine coordination.
Protodeboronation Base too strong / WetSwitch base to Cs₂CO₃ or K₂CO₃ . Use anhydrous dioxane/toluene with only 2-3 equiv of water.
Homocoupling (Ar-Ar) Oxygen presenceDegas solvents more thoroughly (freeze-pump-thaw).
Aldehyde Oxidation Air exposureEnsure inert atmosphere (Ar/N₂) is maintained throughout heating.

Safety Considerations

  • Palladium Compounds: Potential sensitizers. Handle in a fume hood.

  • Boronic Acids: Generally low toxicity but handle with gloves.

  • Pyridines: Often have unpleasant odors and can be toxic; ensure good ventilation.

  • Reaction Pressure: If heating to 90-100 °C in a sealed vial, ensure the vessel is rated for the pressure generated by the solvent (dioxane/water).

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Billingsley, K. L.; Buchwald, S. L.[8] "A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[8] Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link

  • Ishiyama, T.; Murata, M.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." The Journal of Organic Chemistry, 1995 , 60(23), 7508–7510. Link

  • Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000 , 122(17), 4020–4028. Link

Sources

Technical Guide: Palladium-Catalyzed Synthesis of 2-Methyl-5-(pyridin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Target Molecule: 2-Methyl-5-(pyridin-3-yl)benzaldehyde CAS Registry Number: (Analogous structures often used in kinase inhibitor research) Primary Application: Late-stage intermediate for biaryl kinase inhibitors (e.g., p38 MAPK, VEGFR) and heterocyclic Schiff base ligands.

This guide details the synthesis of 2-Methyl-5-(pyridin-3-yl)benzaldehyde via a Suzuki-Miyaura cross-coupling reaction. While conceptually simple, the coupling of pyridine-based boronic acids with benzaldehydes presents specific chemoselective challenges:

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to the Palladium center, arresting the catalytic cycle.

  • Protodeboronation: 3-Pyridylboronic acids are prone to hydrolytic deborylation under aqueous basic conditions.

  • Aldehyde Stability: The aldehyde moiety must remain intact without undergoing Cannizzaro disproportionation or oxidation during the basic coupling step.

This protocol utilizes a ligand-controlled Pd(0)/Pd(II) cycle designed to overcome heteroaryl deactivation, ensuring high turnover frequencies (TOF) and yield.

Retrosynthetic Analysis

The most convergent route disconnects the biaryl C–C bond. We utilize 5-bromo-2-methylbenzaldehyde as the electrophile and 3-pyridylboronic acid as the nucleophile. This direction is preferred over the reverse (arylboronic acid + halopyridine) because 3-pyridylboronic acids are commercially available and the electron-deficient pyridine ring facilitates transmetalation when the catalyst is electron-rich.

Retrosynthesis Target 2-Methyl-5-(pyridin-3-yl)benzaldehyde (Target) Disconnection Suzuki-Miyaura Disconnection Target->Disconnection C-C Bond Precursor1 5-Bromo-2-methylbenzaldehyde (Electrophile) Disconnection->Precursor1 Precursor2 3-Pyridylboronic Acid (Nucleophile) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection strategy targeting the biaryl axis.

Critical Design Factors & Mechanistic Logic

Catalyst Selection: The Ligand Effect

Standard catalysts like Pd(PPh₃)₄ often fail with pyridines due to competitive coordination. We employ SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

  • Why? These Buchwald ligands are bulky and electron-rich. The bulk prevents the pyridine nitrogen from binding to the Pd center, while the electron richness facilitates the oxidative addition of the aryl bromide.

Base & Solvent System[1][2]
  • Base: Potassium Phosphate (K₃PO₄) is preferred over Carbonates (Na₂CO₃). Phosphate is mild enough to preserve the aldehyde but basic enough to activate the boronic acid.

  • Solvent: A biphasic mixture of Toluene/Water (20:1) or 1,4-Dioxane/Water . The water is strictly necessary to form the reactive boronate species (Ar-B(OH)₃⁻), which is the active transmetalating agent.

Experimental Protocol

Reagents & Materials
ReagentEquiv.RoleNotes
5-Bromo-2-methylbenzaldehyde 1.0ElectrophileLimiting reagent.
3-Pyridylboronic acid 1.2 - 1.5NucleophileExcess accounts for protodeboronation.
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalystSource of Pd.[1]
SPhos 0.04 (4 mol%)LigandRatio Pd:L = 1:2.
K₃PO₄ (tribasic) 2.0 - 3.0BaseActivator.
Toluene / Water 10:1 v/vSolventDegassed thoroughly.
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (In Situ)

  • In a dry Schlenk tube or reaction vial, charge Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

  • Add anhydrous Toluene (2.0 mL).

  • Stir at room temperature for 15 minutes under Argon/Nitrogen. The solution should turn from orange to a pale yellow/brown, indicating the formation of the active Pd(0)-L species.

Step 2: Substrate Addition

  • Add 5-Bromo-2-methylbenzaldehyde (199 mg, 1.0 mmol), 3-Pyridylboronic acid (184 mg, 1.5 mmol), and K₃PO₄ (424 mg, 2.0 mmol) to the reaction vessel.

  • Add Water (0.2 mL) and remaining Toluene (3.0 mL).

  • CRITICAL: Sparge the mixture with Argon for 5–10 minutes. Oxygen is the enemy of this catalytic cycle and will lead to homocoupling of the boronic acid.

Step 3: Reaction

  • Seal the vessel and heat to 100 °C (external oil bath temperature).

  • Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.

    • Expected Time: 4–12 hours.

    • Endpoint: Disappearance of the aryl bromide.

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate the layers.[2] Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Combine organic layers and wash with Brine (15 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via Flash Column Chromatography on silica gel.

  • Gradient: 10%

    
     40% Ethyl Acetate in Hexanes.
    
    • Note: The pyridine moiety makes the product polar; adding 1% Triethylamine to the eluent can reduce streaking on silica.

Mechanistic Insight (Catalytic Cycle)

Understanding the cycle allows for intelligent troubleshooting. The Transmetalation step is often the rate-determining step (RDS) in heteroaryl couplings.

CatalyticCycle Pd0 Pd(0)-L (Active Catalyst) PdII_ArX L-Pd(II)-Ar-Br Pd0->PdII_ArX + Ar-Br OxAdd Oxidative Addition PdII_ArAr L-Pd(II)-Ar-Py PdII_ArX->PdII_ArAr + Py-B(OH)3 / Base TransMet Transmetalation (Base Activated) PdII_ArAr->Pd0 - Product RedElim Reductive Elimination

Figure 2: The Suzuki-Miyaura catalytic cycle. The bulky ligand (L) is crucial for facilitating the Reductive Elimination step and preventing Pd-N coordination.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos or Pd(dppf)Cl₂ . Increase catalyst loading to 5 mol%.
Homocoupling (Py-Py) Oxygen PresenceDegas solvents more rigorously (Freeze-Pump-Thaw).
Protodeboronation (Py-H) Base too strong / Temp too highSwitch base to K₂CO₃ or CsF . Lower temp to 80 °C. Add boronic acid in portions.
Aldehyde Oxidation Air leakEnsure inert atmosphere. Add antioxidant (BHT) trace if strictly necessary (rare).

Safety & Scalability

  • Pyridine Toxicity: Pyridine derivatives can be toxic and potential irritants. Handle all solids in a fume hood.

  • Heavy Metals: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol or charcoal filtration) before biological testing of the final compound to meet ICH Q3D guidelines (<10 ppm Pd).

  • Exotherm: The oxidative addition is exothermic; on >10g scale, control heating ramp rates.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem Application Note. (2025). Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-substituted-benzaldehydes. BenchChem Technical Library. Link

Sources

Synthesis, Nomenclature, and Physicochemical Profiling of 2-Methyl-5-(pyridin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-methyl-5-(pyridin-3-yl)benzaldehyde is a highly versatile biaryl building block frequently utilized in the rational design of kinase inhibitors, GPCR modulators, and advanced organic materials. Structurally, it features a central benzene ring functionalized with an aldehyde group (providing a handle for reductive aminations or olefination), an ortho-methyl group (inducing steric bias), and a meta-pyridine ring (serving as a hydrogen bond acceptor and modulating physicochemical properties).

Because this specific isomer is a specialized intermediate rather than a bulk commodity chemical, researchers often encounter gaps in public database indexing. This technical whitepaper provides a definitive guide to its IUPAC nomenclature, CAS Registry Number status, predictive profiling, and a self-validating synthetic methodology.

Chemical Identity & IUPAC Nomenclature

The systematic naming of organic molecules relies on a strict hierarchy of functional groups to ensure unambiguous structural identification. For this compound, the nomenclature logic is dictated by the International Union of Pure and Applied Chemistry (IUPAC) rules:

  • Principal Functional Group: The aldehyde group (-CHO) holds the highest priority among the present functional groups (over the pyridine ring and the alkyl chain). Therefore, the parent structure is benzaldehyde .

  • Numbering the Ring: The carbon atom of the benzene ring attached to the aldehyde group is designated as C1. Numbering proceeds around the ring to give the lowest possible locants to the remaining substituents. Numbering toward the methyl group assigns it to C2, leaving the pyridine ring at C5.

  • Substituent Naming: The substituents are a methyl group at position 2 and a pyridin-3-yl group at position 5.

  • Alphabetization & Assembly: Assembling these components yields the final preferred IUPAC name (PIN): 2-methyl-5-(pyridin-3-yl)benzaldehyde .

IUPAC_Logic Parent Parent Structure: Benzaldehyde (-CHO Priority) Numbering Ring Numbering: C1 at -CHO Minimize Locants Parent->Numbering dictates Sub1 Substituent at C2: Methyl (-CH3) Numbering->Sub1 assigns Sub2 Substituent at C5: Pyridin-3-yl Numbering->Sub2 assigns Final Final IUPAC Name: 2-Methyl-5-(pyridin-3-yl)benzaldehyde Sub1->Final combines Sub2->Final combines

Fig 1: Logical derivation of the IUPAC name based on functional group priority.

CAS Registry Number (CAS RN) Status & Verification

A Chemical Abstracts Service (CAS) Registry Number is a unique numeric identifier assigned to a substance when it enters the CAS REGISTRY® database.

Current Indexing Status

As of current database indexing, the exact structure 2-methyl-5-(pyridin-3-yl)benzaldehyde is a highly specialized, potentially novel intermediate. Consequently, it does not currently possess a universally assigned, publicly accessible CAS RN in open-access repositories like . In contrast, its positional isomers or starting materials—such as—are well-documented [1].

Protocol for Novel Compound Registration

For researchers synthesizing this compound for patent applications or IND submissions, a CAS RN must be formally requested. The self-validating workflow for registration is as follows:

  • Structural Elucidation: Obtain high-resolution MS and 2D-NMR spectra to definitively prove the connectivity.

  • Inventory Expert Service: Submit the chemical name, structure (MOL file), and analytical proof to the CAS Inventory Expert Service.

  • Validation: CAS scientists will verify the uniqueness of the molecule and issue a novel CAS RN, ensuring IP protection and regulatory compliance.

Predictive Physicochemical Profiling

Understanding the physicochemical properties of 2-methyl-5-(pyridin-3-yl)benzaldehyde is critical for downstream applications, particularly in predicting its behavior in biological assays or subsequent synthetic steps. The data below summarizes its core quantitative metrics.

PropertyValueCausality / Significance
Molecular Formula C₁₃H₁₁NODefines stoichiometry for reaction equivalents.
Molecular Weight 197.24 g/mol Optimal low-MW fragment for lead optimization.
Hydrogen Bond Donors 0Enhances membrane permeability (Lipinski's Rule).
Hydrogen Bond Acceptors 2 (N, O)Pyridine N and Aldehyde O can interact with targets.
Topological Polar Surface Area 29.96 Ų< 90 Ų indicates excellent predicted CNS penetration.
Predicted LogP (XLogP3) ~2.5 - 2.8Ideal lipophilicity for oral bioavailability.

Validated Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

To access 2-methyl-5-(pyridin-3-yl)benzaldehyde, the most robust and atom-economical approach is a palladium-catalyzed Suzuki-Miyaura cross-coupling [3]. This method allows for the direct union of an aryl halide with an organoboron species under mild conditions, preserving the sensitive aldehyde functional group.

Step-by-Step Protocol

Starting Materials:

  • Electrophile: 5-Bromo-2-methylbenzaldehyde (1.0 equiv) [1]

  • Nucleophile: (1.2 equiv) [2]

Reagents & Causality:

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step critical for sterically hindered biaryl systems.

  • Base: K₂CO₃ (2.5 equiv). Causality: A mild inorganic base that successfully quaternizes the boronic acid to the reactive boronate complex without causing unwanted aldol condensation of the aldehyde handle.

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v). Causality: The biphasic system ensures complete dissolution of both the organic substrates and the inorganic base, facilitating the transmetalation step.

Procedure:

  • Preparation: Charge a flame-dried Schlenk flask with 5-bromo-2-methylbenzaldehyde, pyridin-3-ylboronic acid, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Evacuate and backfill the flask with N₂ (repeat 3 times) to prevent catalyst oxidation.

  • Solvation: Add degassed 1,4-dioxane, followed by a degassed aqueous solution of K₂CO₃.

  • Reaction: Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure product.

Synthesis_Workflow SM1 5-Bromo-2-methylbenzaldehyde (Electrophile) Reaction Suzuki-Miyaura Cross-Coupling (90°C, 12h) SM1->Reaction mixed SM2 Pyridin-3-ylboronic acid (Nucleophile) SM2->Reaction mixed Reagents Pd(dppf)Cl2 / K2CO3 1,4-Dioxane/H2O Reagents->Reaction catalyzes Workup Aqueous Workup & EtOAc Extraction Reaction->Workup completion Purification Silica Gel Chromatography Workup->Purification crude Product Pure Product: 2-Methyl-5-(pyridin-3-yl)benzaldehyde Purification->Product fractions

Fig 2: Step-by-step synthetic workflow for the Suzuki-Miyaura cross-coupling.

Analytical Validation Protocol

To establish a self-validating system, the synthesized 2-methyl-5-(pyridin-3-yl)benzaldehyde must be subjected to rigorous analytical characterization to confirm its structural integrity and purity.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       10.35 (s, 1H, -CHO): The highly deshielded aldehyde proton confirms the preservation of the functional group.
      
    • 
       8.85 (d, J = 2.2 Hz, 1H, Pyridine-H2): The downfield shift is caused by the adjacent electronegative nitrogen atom of the newly introduced pyridine ring.
      
    • 
       7.82 (d, J = 2.0 Hz, 1H, Benzene-H6): Confirms the meta-coupling characteristic of the 1,2,5-trisubstituted benzene ring.
      
    • 
       2.72 (s, 3H, -CH₃): The methyl singlet, integrating to 3 protons, remains intact.
      
  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 198.2. A single dominant peak in the total ion chromatogram (TIC) validates the molecular weight and confirms the absence of protodeboronated side products.

  • HPLC: Purity should be assessed at

    
     = 254 nm. A purity of >95% is required before utilizing the intermediate in downstream biological or synthetic applications.
    

References

  • National Center for Biotechnology Information. "5-Bromo-2-methylbenzaldehyde | C8H7BrO | CID 10420289." PubChem. Available at:[Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Available at:[Link]

Technical Guide: Reactivity & Handling of 2-Methyl-5-(pyridin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-(pyridin-3-yl)benzaldehyde is a specialized biaryl intermediate frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its chemical behavior is defined by a "push-pull" electronic environment: the electron-withdrawing 3-pyridyl moiety enhances the electrophilicity of the aldehyde, while the ortho-methyl group introduces steric constraints that modulate nucleophilic attack.

This guide provides a deep-dive technical analysis for medicinal chemists, focusing on the specific reactivity profile of the aldehyde group, optimized protocols for reductive amination, and strategies to mitigate interference from the basic pyridine nitrogen.

Part 1: Structural & Electronic Analysis

To predict reactivity accurately, one must deconstruct the molecule into its interacting electronic components.

The 3-Pyridyl Effect (Electronic Activation)

Unlike a standard phenyl ring, the pyridine ring is electron-deficient.

  • Inductive Effect (-I): The nitrogen atom withdraws electron density through the

    
    -framework.
    
  • Resonance Effect (-M): While the 3-position (meta to nitrogen) is less electron-deficient than the 2- or 4-positions, the overall ring system still acts as an electron sink compared to a benzene ring.

  • Consequence: The aldehyde carbonyl carbon is more electrophilic than in 2-methylbenzaldehyde. This accelerates the initial step of nucleophilic addition (e.g., amine attack).

The Ortho-Methyl Effect (Steric Modulation)

The methyl group at position 2 plays a dual role:

  • Steric Hindrance: It protects the aldehyde from bulky nucleophiles, potentially requiring higher reaction temperatures or longer times compared to unhindered benzaldehydes.

  • Prevention of Bis-Addition: In reactions like Friedel-Crafts or certain condensations, the steric bulk prevents the formation of "over-reacted" byproducts.

The Pyridine Nitrogen (The "Troublemaker")

The basic nitrogen (


 for the conjugate acid) is the primary source of side reactions.
  • Acid Scavenging: In acid-catalyzed reactions (e.g., acetal protection), the pyridine nitrogen will protonate first, effectively removing the catalyst from the solution unless a stoichiometric excess is used.

  • Metal Coordination: During catalytic hydrogenations or metal-catalyzed couplings, the nitrogen can coordinate to Pd or Pt catalysts, poisoning them.

Part 2: Synthesis Pathway (Origin of Impurities)

Understanding the synthesis helps anticipate impurities. This molecule is typically accessible via Suzuki-Miyaura Cross-Coupling .[1]

SuzukiSynthesis SM1 5-Bromo-2-methylbenzaldehyde Product 2-Methyl-5-(pyridin-3-yl)benzaldehyde SM1->Product Dioxane/H2O, 90°C SM2 3-Pyridylboronic acid SM2->Product Impurity Protodeboronation Byproducts SM2->Impurity Hydrolysis Cat Pd(dppf)Cl2 / K2CO3 Cat->Product

Figure 1: Standard synthesis route via Suzuki coupling. Note that residual Palladium is a common contaminant that must be scavenged before subsequent biological assays.

Part 3: Core Reactivity & Protocols

Reaction Class 1: Reductive Amination (Primary Application)

This is the most critical transformation for drug discovery. The challenge is balancing the pH: it must be low enough to activate the imine formation but high enough to keep the amine nucleophilic and prevent pyridine protonation from crashing the substrate out of solution.

The "Sweet Spot" Protocol: We recommend a stepwise approach using Sodium Triacetoxyborohydride (STAB-H) rather than Sodium Cyanoborohydride, as STAB-H is less toxic and allows for better control.

Materials:

  • Substrate: 2-Methyl-5-(pyridin-3-yl)benzaldehyde (1.0 eq)

  • Amine: Primary or Secondary amine (1.1 eq)

  • Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane)

  • Acid Catalyst: Acetic Acid (AcOH)

  • Reductant: Sodium Triacetoxyborohydride (STAB-H) (1.4 eq)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde and amine in DCE (0.1 M concentration).

  • Acid Activation: Add AcOH (1.0–2.0 eq). Crucial: Do not use strong mineral acids (HCl), as they will protonate the pyridine nitrogen exclusively and deactivate the system. AcOH buffers the system effectively.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. The ortho-methyl group slows imine formation; ensure this step is not rushed.

  • Reduction: Add STAB-H in one portion.

  • Quenching: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM. The pyridine ring makes the product more polar; ensure the aqueous layer is basic (pH > 9) to keep the pyridine deprotonated during extraction.

Reaction Class 2: Oxidation to Carboxylic Acid

The aldehyde can be oxidized to the corresponding benzoic acid, a precursor for amide coupling.

  • Reagent Choice: Avoid unbuffered Permanganate (

    
    ), which can attack the pyridine ring or oxidize the methyl group.
    
  • Recommended Reagent: Sodium Chlorite (

    
    ) / Pinnick Oxidation .
    
    • Scavenger: Use 2-methyl-2-butene to scavenge hypochlorite byproducts.

    • Buffer: Use

      
       to maintain mild acidic conditions, preventing pyridine interference.
      
Reaction Class 3: Knoevenagel Condensation

Due to the enhanced electrophilicity from the pyridyl group, this aldehyde reacts vigorously with active methylene compounds (e.g., malonates).

  • Catalyst: Piperidine/Acetic Acid.

  • Observation: Reaction rates are typically faster than 2-methylbenzaldehyde but slower than 4-nitrobenzaldehyde.

Part 4: Troubleshooting & Stability

IssueCauseSolution
Low Yield in Amination Pyridine N-protonation precipitates the intermediate.Switch solvent to MeOH/DCM mixture to improve solubility of the salt forms.
Pd Contamination Residual Pd from Suzuki synthesis coordinates to Pyridine.Treat crude aldehyde with SiliaMetS® Thiol or similar metal scavengers before use.
N-Oxide Formation Exposure to air/peroxides over time.Store under Argon at -20°C. If N-oxide forms, reduce with

.

Part 5: Reaction Landscape Visualization

The following diagram maps the divergent pathways accessible from this core intermediate.

ReactivityLandscape Aldehyde 2-Methyl-5-(pyridin-3-yl) benzaldehyde RedAm Reductive Amination (R-NH2 / STAB-H) Aldehyde->RedAm Ox Pinnick Oxidation (NaClO2 / NaH2PO4) Aldehyde->Ox Wittig Wittig Reaction (Ph3P=CH-R) Aldehyde->Wittig Red Reduction (NaBH4) Aldehyde->Red Amine Benzylamine Derivs. (Kinase Inhibitors) Acid Benzoic Acid Derivs. (Amide Precursors) Styrene Styrene Derivs. (Heck Substrates) Alcohol Benzylic Alcohol RedAm->Amine Ox->Acid Wittig->Styrene Red->Alcohol

Figure 2: Divergent synthesis pathways. The reductive amination pathway (Green) is the most common in high-value medicinal chemistry applications.

References

  • BenchChem. A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. (2025).[2][3] Retrieved from

  • IntechOpen. The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. (2022).[4][5] Retrieved from

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017).[6] Retrieved from

  • Organic Chemistry Portal. Amine Synthesis by Reductive Amination. Retrieved from

  • Canadian Science Publishing. Electronic effects of heterocyclic substituents. (1990). Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Pyridylboronic Acid with 2-Methyl-5-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly vital in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in active pharmaceutical ingredients (APIs).[1][2] This guide provides a detailed examination of the Suzuki-Miyaura coupling between 3-pyridylboronic acid and 2-methyl-5-bromobenzaldehyde, a transformation that presents unique challenges due to the electronic properties of the pyridine ring and the presence of a reactive aldehyde functionality.

The coupling of heteroaromatic systems, such as pyridines, can be challenging. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[3] Furthermore, 3-pyridylboronic acid is known to be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic aqueous conditions.[4][5] The presence of an aldehyde group on the aryl bromide partner introduces another layer of complexity, as aldehydes can potentially undergo side reactions under the basic conditions typically employed in Suzuki-Miyaura couplings.

This document will provide a comprehensive, step-by-step protocol for successfully achieving this transformation. It will delve into the rationale behind the selection of specific catalysts, ligands, bases, and solvents, offering insights grounded in established mechanistic understanding to empower researchers to troubleshoot and adapt the methodology for their specific needs.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[6] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (2-methyl-5-bromobenzaldehyde) to a Pd(0) complex. This step, often the rate-determining one, forms a Pd(II) intermediate.[9]

  • Transmetalation: In this step, the organic group from the organoboron species (3-pyridylboronic acid) is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) complex, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8]

Experimental Protocol

This protocol is designed to provide a robust starting point for the Suzuki-Miyaura coupling of 3-pyridylboronic acid with 2-methyl-5-bromobenzaldehyde. Optimization may be necessary depending on the specific purity of the starting materials and the desired scale of the reaction.

Reagents and Materials
Reagent/MaterialGradeSupplier
2-Methyl-5-bromobenzaldehyde≥98%Commercially Available
3-Pyridylboronic acid≥97%Commercially Available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeCommercially Available
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
Deionized Water
Diethyl EtherACS GradeCommercially Available
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Argon or Nitrogen GasHigh Purity
Optimized Reaction Conditions
ParameterConditionRationale
Palladium Catalyst Pd(dppf)Cl₂ (3 mol%)This air-stable precatalyst is effective for a wide range of Suzuki couplings, including those involving heteroaryl substrates. The dppf ligand provides a good balance of electron-donating properties and steric bulk, promoting both oxidative addition and reductive elimination.
Ligand dppf (from precatalyst)The 1,1'-bis(diphenylphosphino)ferrocene ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Base Na₂CO₃ (2.0 equivalents)A moderately strong inorganic base that is effective in promoting transmetalation without causing significant decomposition of the aldehyde starting material or product.[11]
Solvent System 1,4-Dioxane / H₂O (4:1 v/v)This solvent mixture provides good solubility for both the organic and inorganic reagents. The presence of water is often crucial for the activation of the boronic acid by the base.[12]
Temperature 90 °CElevated temperature is typically required to drive the reaction to completion, particularly the oxidative addition step with aryl bromides.[13]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Protocol

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-5-bromobenzaldehyde (1.0 mmol, 1.0 equiv).

    • Add 3-pyridylboronic acid (1.2 mmol, 1.2 equiv).

    • Add sodium carbonate (2.0 mmol, 2.0 equiv).

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol, 3 mol%).

    • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (4 mL) via syringe.

    • Add deionized water (1 mL) via syringe.

  • Reaction Execution:

    • The reaction mixture is stirred vigorously and heated to 90 °C in a preheated oil bath.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up Procedure:

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • The mixture is diluted with diethyl ether (20 mL) and water (10 mL).

    • The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 15 mL).

    • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 2-methyl-5-(pyridin-3-yl)benzaldehyde.

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle cluster_caption Ar = 2-methyl-5-formylphenyl Pyr = 3-pyridyl L = Ligand (e.g., dppf) Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition ArPdOH Ar-Pd(II)L₂-OH ArPdBr->ArPdOH Ligand Exchange (with Base) ArPdPyr Ar-Pd(II)L₂-Pyr ArPdOH->ArPdPyr Transmetalation ArPdPyr->Pd0 Reductive Elimination Product_out Ar-Pyr ArPdPyr->Product_out ArX_in Ar-Br ArX_in->ArPdBr ArBOH_in Pyr-B(OH)₂ + Base ArBOH_in->ArPdOH

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices

  • Catalyst Selection (Pd(dppf)Cl₂): The choice of a palladium(II) precatalyst that is readily reduced in situ to the active palladium(0) species is common practice.[6] The dppf ligand is particularly effective for cross-coupling reactions involving heteroaryl compounds. Its wide bite angle and electron-rich nature facilitate both the oxidative addition and reductive elimination steps.[4] For challenging couplings, such as those involving electron-rich bromides or sterically hindered substrates, ligands like SPhos or XPhos might also be considered.[4]

  • Base Selection (Na₂CO₃): The role of the base is multifaceted. It is required to activate the boronic acid for transmetalation by forming a more nucleophilic boronate species.[9][10] While stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes lead to higher yields, they also increase the risk of side reactions involving the aldehyde, such as aldol condensation or Cannizzaro reactions. Sodium carbonate offers a good compromise, being sufficiently basic to promote the desired reaction while minimizing unwanted side reactions.[11]

  • Solvent System (1,4-Dioxane/Water): The choice of solvent is critical for ensuring that all components of the reaction mixture remain in solution. A mixture of an organic solvent and water is frequently employed.[12] Dioxane is a common choice due to its ability to dissolve a wide range of organic substrates and its relatively high boiling point, which allows for reactions to be conducted at elevated temperatures.[14] Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[1] Other solvent systems, such as toluene/water or THF/water, can also be effective.[6][12]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen and can be readily oxidized to an inactive state. Therefore, conducting the reaction under an inert atmosphere of argon or nitrogen is crucial for maintaining catalytic activity and achieving high yields.[15]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inefficient oxidative addition.Increase reaction temperature. Consider a more electron-rich ligand like SPhos or XPhos. Ensure the aryl bromide is of high purity.
Catalyst deactivation.Ensure rigorous exclusion of oxygen. Use freshly distilled and degassed solvents.
Protodeboronation of 3-pyridylboronic acid Excess water or prolonged reaction time at high temperature.Use the minimum amount of water necessary. Consider using anhydrous conditions with a base like potassium fluoride (KF). Use of boronic esters (e.g., pinacol esters) can also mitigate this issue.[6]
Formation of Side Products Aldehyde-related side reactions (e.g., aldol condensation).Use a milder base (e.g., K₂CO₃ or KF). Lower the reaction temperature if possible, though this may impact conversion.
Homocoupling of the boronic acid.This can occur if the oxidative addition is slow. Optimize conditions to favor the cross-coupling pathway.

Conclusion

The Suzuki-Miyaura coupling of 3-pyridylboronic acid with 2-methyl-5-bromobenzaldehyde is a valuable transformation for the synthesis of complex molecules in drug discovery and development. By carefully selecting the catalyst, base, and solvent system, and by understanding the underlying mechanistic principles, researchers can overcome the challenges associated with this reaction and achieve high yields of the desired product. The protocol provided in this guide serves as a solid foundation for further exploration and optimization in the laboratory.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Arodes HES-SO. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • ResearchGate. (2011). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]

  • American Chemical Society Publications. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • American Chemical Society Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • National Institutes of Health. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. [Link]

  • American Chemical Society Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • Chemistry Steps. (2026). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. [Link]

  • National Institutes of Health. (2024). Rapid and scalable photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura cross-coupling of aryl bromides with alkyl boranes. PMC. [Link]

  • ResearchGate. (2013). Suzuki coupling of heteroaryl halides with aryl boronic acids a. [Link]

  • ResearchGate. (2016). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a. [Link]

  • National Institutes of Health. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • ResearchGate. (2001). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]

  • National Institutes of Health. (2012). Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. PMC. [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • National Institutes of Health. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • ResearchGate. (2019). Optimization of conditions in the Suzuki-Miyaura coupling reaction a. [Link]

  • American Chemical Society Publications. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (2012). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]

  • American Chemical Society Publications. (2002). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. The Journal of Organic Chemistry. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • MDPI. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • National Institutes of Health. (2013). (E)-Benzaldehyde O-{[3-(pyridin-3-yl)isoxazol-5-yl]methyl}oxime. PMC. [Link]

  • Royal Society of Chemistry. (2020). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. [Link]

  • ResearchGate. (2020). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine Emanuele Moioli1,2, Leo Schmid2, Peter Wasserscheid1, Hannsj. [Link]

Sources

Synthesis of Schiff base derivatives from 2-Methyl-5-(pyridin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

This guide details the synthesis of Schiff base derivatives derived from 2-Methyl-5-(pyridin-3-yl)benzaldehyde . This specific scaffold combines a lipophilic toluene core with a basic pyridine moiety, creating a "privileged structure" for medicinal chemistry. The resulting imines (Schiff bases) are critical pharmacophores in anti-microbial, anti-cancer, and anti-inflammatory drug discovery, often serving as multidentate ligands for metallodrugs.

Why This Scaffold?
  • Bifunctional Nature: The aldehyde allows for rapid diversification via condensation, while the pyridine nitrogen provides a site for protonation or metal coordination, enhancing solubility and bioavailability.

  • Steric Influence: The ortho-methyl group (position 2) introduces steric bulk near the reaction center, influencing the stability and crystal packing of the final Schiff bases, often preventing hydrolysis—a common failure mode in imine chemistry.

Experimental Workflow & Mechanism

The synthesis is a two-stage process. First, the bi-aryl aldehyde precursor is constructed via Suzuki-Miyaura cross-coupling (if not commercially sourced). Second, the aldehyde undergoes acid-catalyzed condensation with primary amines.

Visual Pathway (Graphviz)

G start Precursors: 5-Bromo-2-methylbenzaldehyde + 3-Pyridylboronic acid suzuki Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C start->suzuki intermediate Intermediate: 2-Methyl-5-(pyridin-3-yl)benzaldehyde suzuki->intermediate condense Step 2: Condensation R-NH2, EtOH Cat. AcOH, Reflux intermediate->condense product Final Product: Schiff Base (Imine) condense->product

Caption: Sequential workflow from halogenated precursor to final Schiff base derivative.

Module 1: Precursor Synthesis (Suzuki Coupling)

Note: If 2-Methyl-5-(pyridin-3-yl)benzaldehyde is already acquired, proceed to Module 2.

This protocol utilizes a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid.[1][2][3] The choice of Pd(dppf)Cl₂ is deliberate; its large bite angle and stability make it superior for heterocyclic couplings compared to Pd(PPh₃)₄, which can suffer from phosphine poisoning by the pyridine nitrogen.

Reagents & Stoichiometry
ComponentEquiv.Role
5-Bromo-2-methylbenzaldehyde 1.0Electrophile
3-Pyridylboronic acid 1.2Nucleophile
Pd(dppf)Cl₂ · DCM 0.03Catalyst (3 mol%)
K₂CO₃ (2M Aqueous) 3.0Base
1,4-Dioxane -Solvent (0.2 M conc.)
Detailed Protocol
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Solvation: Dissolve the aryl bromide (1.0 equiv) and boronic acid (1.2 equiv) in degassed 1,4-dioxane.

  • Activation: Add the base (K₂CO₃ solution). The biphasic mixture requires vigorous stirring.

  • Catalysis: Add Pd(dppf)Cl₂ under a positive stream of nitrogen. The solution will turn dark orange/red.

  • Reflux: Heat to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The product is more polar than the bromide.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂). Gradient elution (Hexane

    
     40% EtOAc/Hexane).
    

Self-Validating Checkpoint:

  • Success: Appearance of a new spot on TLC (lower R_f than starting bromide).

  • Failure: If starting material remains after 16h, add 1 mol% fresh catalyst and raise temp to 100°C.

Module 2: Schiff Base Synthesis (Condensation)

This step involves the nucleophilic attack of a primary amine on the aldehyde carbonyl.[4] The reaction is an equilibrium process; therefore, removal of water (or using excess solvent) and acid catalysis are key drivers.

Reagents & Stoichiometry
ComponentEquiv.Role
2-Methyl-5-(pyridin-3-yl)benzaldehyde 1.0Carbonyl Source
Primary Amine (R-NH₂) 1.0 - 1.1Nucleophile
Glacial Acetic Acid 2-3 dropsCatalyst
Absolute Ethanol -Solvent (0.1 M conc.)
Detailed Protocol
  • Dissolution: In a round-bottom flask, dissolve the aldehyde (from Module 1) in absolute ethanol.

  • Amine Addition: Add the primary amine (1.0 equiv) slowly.

    • Note: If the amine is a hydrochloride salt, add 1.0 equiv of Et₃N to neutralize it before addition.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Mechanistic Insight: The acid protonates the carbonyl oxygen, making the carbon more electrophilic. However, do not lower pH below 4, or the amine will be protonated and rendered non-nucleophilic.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

  • Monitoring: Check TLC. The disappearance of the aldehyde spot (visualized with 2,4-DNP stain) indicates completion.

  • Isolation:

    • Method A (Precipitation): Many Schiff bases crystallize upon cooling. Cool to 0°C, filter, and wash with cold ethanol.

    • Method B (Solvent Evaporation): If no precipitate forms, evaporate solvent to 20% volume, add diethyl ether or hexane to induce precipitation.

Self-Validating Checkpoint:

  • Color Change: Schiff bases are typically yellow or orange due to extended conjugation. A colorless solution usually indicates no reaction.

  • IR Verification: A strong band at 1600–1630 cm⁻¹ (C=N stretch) confirms imine formation. Absence of the carbonyl peak (~1690 cm⁻¹) confirms full conversion.

Characterization & QC Data

Expected spectral data for the core scaffold derivatives.

TechniqueParameterExpected SignalInterpretation
¹H NMR

8.3 – 8.8 ppm
Singlet (1H)Azomethine proton (-CH=N-). Diagnostic for Schiff base.
¹H NMR

2.4 – 2.6 ppm
Singlet (3H)Methyl group on the benzaldehyde ring.
FT-IR 1610 – 1640 cm⁻¹Strong StretchC=N (Imine) bond formation.
FT-IR ~1690 cm⁻¹Absent Disappearance confirms consumption of aldehyde.
Mass Spec [M+H]⁺Molecular IonMatches calculated mass of Product.

Troubleshooting & Optimization

Common Failure Modes
  • Hydrolysis (Reversibility):

    • Symptom:[5] Product decomposes back to aldehyde on the TLC plate or during column chromatography.

    • Solution: Avoid silica columns if possible (silica is acidic). Recrystallize from Ethanol/DMF instead. Store products in a desiccator.

  • Oiling Out:

    • Symptom:[5][6] Product forms a sticky oil instead of crystals.

    • Solution: Triturate the oil with cold Hexane or Diethyl Ether. Scratch the flask wall with a glass rod to induce nucleation.

  • Low Yield in Suzuki Step:

    • Cause: De-boronation of the pyridyl boronic acid (common side reaction).

    • Solution: Use Pd(dppf)Cl₂ (as recommended) and ensure the base is added after the reagents are dissolved.

References

  • BenchChem. (2025).[1][4] Application Notes and Protocols for the Synthesis of Schiff Base Derivatives from 4-((Pyridin-2-yloxy)methyl)benzaldehyde. Link

  • National Institutes of Health (PMC). (2013). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Link

  • Royal Society of Chemistry (RSC). (2024). Study of the structure–bioactivity relationship of three new pyridine Schiff bases. Link

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Link

  • Wikipedia. Suzuki Reaction Mechanism and Catalytic Cycle. Link

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Application Note: Synthesis of Schiff Bases from 2-Methyl-5-(pyridin-3-yl)benzaldehyde and Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The condensation of primary amines with aldehydes to form Schiff bases (imines) is a foundational transformation in organic synthesis, yielding critical intermediates for pharmaceutical pharmacophores, coordination chemistry ligands, and materials science [1]. However, not all carbonyls behave equally under standard condensation conditions.

The substrate 2-Methyl-5-(pyridin-3-yl)benzaldehyde presents a unique dual-challenge for Schiff base formation:

  • Steric Hindrance: The methyl group located at the ortho position (C2) creates a steric shield around the electrophilic carbonyl carbon. This bulk significantly increases the activation energy required for the initial nucleophilic attack by the primary amine.

  • Competitive Basicity: The meta-substituted pyridine ring introduces a basic nitrogen center. Standard imine condensations often rely on Brønsted acid catalysts (e.g., p-toluenesulfonic acid) to facilitate the dehydration of the carbinolamine intermediate. However, the pyridine ring will preferentially protonate, consuming the catalyst, altering the electronic landscape of the molecule, and potentially causing the intermediate to precipitate out of non-polar solvents [3].

Caption: Mechanistic rationale for selecting specific condensation conditions.

Empirical Data & Condition Optimization

To validate the causality behind our protocol selection, the following table summarizes the expected outcomes when reacting 2-Methyl-5-(pyridin-3-yl)benzaldehyde with a standard primary amine (e.g., benzylamine) under various conditions.

Table 1: Optimization of Condensation Conditions

MethodSolventCatalystTemp / TimeYieldMechanistic Observation
Standard Reflux Ethanolp-TsOH (0.1 eq)78°C / 24h< 30%Pyridine protonation stalls catalysis; steric hindrance prevents completion.
Azeotropic Distillation TolueneGlacial AcOH (0.2 eq)110°C / 12h75-85%Continuous water removal shifts equilibrium [2]. AcOH is mild enough to avoid precipitation.
Lewis Acid Mediated DCMTi(OEt)₄ (2.0 eq)25°C / 16h> 90%Ti(IV) activates the hindered carbonyl and irreversibly traps water as TiO₂ [4].

Experimental Protocols

The following methodologies are designed as self-validating systems. The visual cues (e.g., precipitation of TiO₂ salts) serve as built-in indicators of reaction progress.

Protocol A: Mild Lewis Acid Condensation via Ti(OEt)₄

Recommended for heat-sensitive primary amines or highly hindered aliphatic amines.

Materials:

  • 2-Methyl-5-(pyridin-3-yl)benzaldehyde (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Titanium(IV) ethoxide, Ti(OEt)₄ (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve 1.0 equiv of 2-Methyl-5-(pyridin-3-yl)benzaldehyde and 1.1 equiv of the primary amine in anhydrous DCM (approx. 0.2 M concentration).

  • Activation: Dropwise, add 2.0 equiv of Ti(OEt)₄ via syringe. Note: The solution may slightly darken or turn yellow, indicating coordination.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. The reaction is driven forward as Ti(OEt)₄ reacts with the generated water, slowly forming a fine white precipitate of titanium dioxide (TiO₂).

  • Quenching (Critical Step): Pour the reaction mixture into an equal volume of saturated aqueous NaHCO₃. Vigorously stir for 15 minutes. This step hydrolyzes any remaining titanium species into insoluble salts, preventing emulsion formation during extraction.

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove the thick white TiO₂ precipitate. Wash the Celite pad thoroughly with additional DCM.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure Schiff base.

Caption: Step-by-step workflow for Ti(OEt)₄ mediated Schiff base synthesis.

Protocol B: Azeotropic Distillation via Dean-Stark Trap

Recommended for robust, scalable synthesis where the primary amine is inexpensive and non-volatile.

Materials:

  • 2-Methyl-5-(pyridin-3-yl)benzaldehyde (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Glacial Acetic Acid (0.2 equiv)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Mixing: Add 1.0 equiv of the aldehyde and 1.2 equiv of the primary amine to the flask. Dissolve in anhydrous toluene (approx. 0.5 M concentration).

  • Mild Catalysis: Add 0.2 equiv of glacial acetic acid. Note: We utilize acetic acid rather than p-TsOH to prevent the complete protonation and subsequent precipitation of the pyridine moiety.

  • Reflux: Heat the mixture to a vigorous reflux (oil bath at ~120°C). Monitor the Dean-Stark trap for the collection of water. The continuous physical removal of water breaks the thermodynamic equilibrium, forcing the sterically hindered reaction to completion [2].

  • Completion: Reflux for 8–12 hours, or until water ceases to collect in the trap.

  • Workup: Cool the reaction to room temperature. Wash the toluene solution with saturated aqueous NaHCO₃ to neutralize the acetic acid, followed by brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and recrystallize the crude imine from hot ethanol or hexanes/ethyl acetate.

References

  • MDPI - Separations. Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. MDPI.com. Available at: [Link]

  • ResearchGate. Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Researchgate.net. Available at: [Link]

  • Scholars Research Library. A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. Scholarsresearchlibrary.com. Available at: [Link]

Application Note: Protocol for the Synthesis of Imines from 2-Methyl-5-(pyridin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This application note details the optimized protocol for synthesizing imines (Schiff bases) from 2-Methyl-5-(pyridin-3-yl)benzaldehyde . While standard benzaldehyde condensations are routine, this specific substrate presents a dual-challenge motif that requires a modified approach:

  • Steric Hindrance (The Ortho-Methyl Effect): The methyl group at the 2-position creates steric bulk near the carbonyl center. This retards the nucleophilic attack of the amine and destabilizes the hemiaminal intermediate, shifting the equilibrium back toward the starting materials. Standard room-temperature stirring is often insufficient.

  • Lewis Basicity (The Pyridine Effect): The pyridine nitrogen (position 5) acts as a competitive Lewis base. Using strong Lewis acid catalysts (e.g.,

    
    , 
    
    
    
    ) can lead to catalyst sequestration via coordination to the pyridine ring, rather than activating the carbonyl.

The Solution: This protocol utilizes a Brønsted Acid-Catalyzed Dehydrative Condensation driven by thermodynamic control (azeotropic water removal or molecular sieves) to overcome the steric barrier and prevent catalyst poisoning.

Reaction Mechanism & Logic

The formation of the imine follows a reversible addition-elimination pathway. To drive the reaction to completion against the steric resistance of the 2-methyl group, water must be continuously removed.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Aldehyde 2-Methyl-5-(pyridin-3-yl) benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary Amine (R-NH2) Amine->Hemiaminal Acid Cat. AcOH (Protonation) Acid->Hemiaminal Catalysis Imine Target Imine (Schiff Base) Hemiaminal->Imine - H2O Water H2O (Remove to drive eq.)

Figure 1: The acid-catalyzed condensation pathway. Note that continuous removal of H2O is the critical driving force.

Experimental Protocols

Method A: High-Temperature Azeotropic Distillation (Recommended for Sterically Hindered Amines)

Best for: Anilines, bulky aliphatic amines, and scaling up (>1g).

Reagents:

  • Substrate: 2-Methyl-5-(pyridin-3-yl)benzaldehyde (1.0 eq)

  • Amine: Primary amine (1.1 eq)

  • Solvent: Toluene (anhydrous)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (1-5 mol%) or Glacial Acetic Acid (10 mol%)

Workflow:

  • Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution: Dissolve the aldehyde (1.0 eq) in Toluene (0.2 M concentration).

  • Addition: Add the amine (1.1 eq) and the acid catalyst.

  • Reflux: Heat the mixture to vigorous reflux (

    
    ). Ensure the toluene is condensing and filling the trap.
    
  • Monitoring: Monitor water accumulation in the trap. Continue reflux until water evolution ceases (typically 4–12 hours due to the 2-methyl steric hindrance).

  • Workup: Cool to RT. Evaporate solvent under reduced pressure.

Method B: Molecular Sieve Dehydration (Mild Conditions)

Best for: Volatile amines, thermally unstable substrates, or small scale (<100mg).

Reagents:

  • Solvent: Dichloromethane (DCM) or Methanol (anhydrous).

  • Desiccant: Activated 4Å Molecular Sieves (powdered or beads).

  • Catalyst: Glacial Acetic Acid (1 drop per mmol).

Workflow:

  • Activation: Flame-dry molecular sieves under vacuum prior to use.

  • Reaction: Combine aldehyde, amine (1.2 eq), and sieves in a sealed vial with solvent.

  • Incubation: Stir at

    
     (or reflux if using DCM) for 12–24 hours.
    
  • Filtration: Filter through a Celite pad to remove sieves. Wash the pad with fresh DCM.

Purification Strategy (The "Silica Trap")

Critical Warning: Imines derived from pyridine systems are basic. Do NOT use standard acidic silica gel chromatography. The acidic silanol groups (


) will protonate the pyridine or the imine nitrogen, causing the compound to streak, stick to the column, or hydrolyze back to the aldehyde.

Recommended Purification Table:

MethodSuitabilityProtocol Notes
Recrystallization High (Preferred)Dissolve crude in hot EtOH or Et2O/Hexane. Cool slowly.
Neutral Alumina Medium Use Neutral Alumina (Brockmann Grade III) instead of Silica.
Basified Silica Medium Pre-treat silica slurry with 1% Triethylamine (Et3N) in Hexane to neutralize acid sites.
Trituration High Wash crude solid with cold Pentane or Ether to remove unreacted amine.

Quality Control & Validation

To validate the synthesis, look for these specific spectroscopic markers.

NMR Diagnostics ( NMR in )
  • Disappearance: The Aldehyde proton singlet at ~10.0 - 10.2 ppm must disappear.

  • Appearance: The Imine (

    
    ) proton typically appears as a singlet between 8.2 - 8.8 ppm .
    
  • Shift: The 2-Methyl group protons may shift slightly upfield due to the change in anisotropy from

    
     to 
    
    
    
    .
IR Spectroscopy[1][2][3]
  • Signal: Appearance of a strong stretch at 1615–1630 cm⁻¹ (

    
    ).
    
  • Absence: Loss of the carbonyl stretch at ~1690–1700 cm⁻¹ .

Decision Tree for Protocol Selection

DecisionTree Start Start: Choose Amine Type AmineType Is the Amine Sterically Hindered or Aniline? Start->AmineType Yes Yes (e.g., t-Butyl amine, Aniline) AmineType->Yes No No (e.g., n-Butyl amine) AmineType->No MethodA Use Method A: Toluene Reflux + Dean-Stark Yes->MethodA MethodB Use Method B: DCM + Molecular Sieves No->MethodB Purification Purification: Recrystallization or Neutral Alumina MethodA->Purification MethodB->Purification

Figure 2: Workflow for selecting the appropriate synthesis method based on amine sterics.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Synthesis of Schiff Base Derivatives from 4-((Pyridin-2-yloxy)methyl)benzaldehyde. Retrieved from

  • Alsaygh, A., et al. (2014).[3] Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121.[3] Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Imines (Schiff Bases).[3][4][2][5] Retrieved from

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Gangadasu, B., et al. (2025).[6][4] Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.[4] Heterocyclic Communications.[4][7] Retrieved from

Sources

Application Note: Investigating the Antimicrobial Activity of Schiff Bases Derived from 2-Methyl-5-(pyridin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing and evaluating the antimicrobial efficacy of Schiff bases derived from 2-Methyl-5-(pyridin-3-yl)benzaldehyde . This specific scaffold combines a biaryl system containing a pyridine pharmacophore with an azomethine (


) linkage. The presence of the pyridine nitrogen and the imine bond facilitates metal chelation and hydrogen bonding, mechanisms critical for disrupting bacterial cell walls and inhibiting essential enzymatic pathways.

This guide provides a self-validating workflow covering chemical synthesis, structural characterization, and quantitative antimicrobial susceptibility testing (AST) compliant with CLSI M07-A10 standards.

Chemical Synthesis & Characterization[1][2][3][4][5][6][7]

Rationale and Reaction Design

The synthesis utilizes a condensation reaction between the carbonyl group of 2-Methyl-5-(pyridin-3-yl)benzaldehyde and the amino group of various primary aromatic amines.

  • Solvent Choice: Absolute ethanol is selected to solubilize both the lipophilic aldehyde and the amine while allowing the polar water byproduct to be removed (or tolerated) at reflux temperatures.

  • Catalysis: Glacial acetic acid is employed to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the amine.

Synthesis Protocol

Reagents:

  • 2-Methyl-5-(pyridin-3-yl)benzaldehyde (

    
     mmol)
    
  • Substituted Aniline derivative (

    
     mmol)
    
  • Absolute Ethanol (

    
     mL)
    
  • Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolution: Dissolve

    
     mmol of 2-Methyl-5-(pyridin-3-yl)benzaldehyde in 
    
    
    
    mL of absolute ethanol in a round-bottom flask.
  • Addition: Add an equimolar amount (

    
     mmol) of the chosen primary amine dissolved in 
    
    
    
    mL ethanol.
  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a water condenser and reflux the mixture at

    
     for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
    
  • Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice (

    
     g) with stirring.
    
  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure Schiff base.

Synthesis Workflow Diagram

SynthesisWorkflow Reagents Reagents: Aldehyde + Amine (1:1 Molar Ratio) Catalysis Catalysis: Glacial Acetic Acid (Protonation) Reagents->Catalysis Reflux Reflux: Ethanol, 70-80°C 4-6 Hours Catalysis->Reflux Condensation Workup Workup: Ice Pouring & Filtration Reflux->Workup Precipitation Validation Validation: NMR / IR / MP Workup->Validation Purification

Figure 1: Step-by-step workflow for the acid-catalyzed synthesis of pyridine-based Schiff bases.

Structural Validation Criteria

To ensure the integrity of the Schiff base before biological testing, verify the following spectral markers:

  • FT-IR: Disappearance of the Carbonyl (

    
    ) peak at 
    
    
    
    and appearance of the Azomethine (
    
    
    ) peak at
    
    
    .
  • 
    H NMR:  A distinct singlet signal for the azomethine proton (
    
    
    
    ) typically appearing between
    
    
    .[1]

Antimicrobial Susceptibility Testing (AST)

Methodology: Broth Microdilution (CLSI M07)

Quantitative assessment is superior to disk diffusion for new chemical entities (NCEs). We utilize the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC).[2][3]

Key Advantage: This method allows for precise concentration-response analysis and is compatible with the Resazurin Microtiter Assay (REMA) for colorimetric confirmation of cell viability.

Experimental Protocol

Materials:

  • Sterile 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB).

  • Test Compounds (dissolved in DMSO, stock

    
    ).
    
  • Standard Antibiotic (e.g., Ciprofloxacin) as positive control.

  • Resazurin Sodium Salt (

    
     w/v in PBS).
    

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh 24h culture. Adjust turbidity to 0.5 McFarland standard (

    
    ), then dilute 1:100 in MHB to achieve 
    
    
    
    .
  • Compound Dilution:

    • Add

      
       of MHB to all wells.
      
    • Add

      
       of test compound stock to Column 1.
      
    • Perform serial two-fold dilutions from Column 1 to Column 10. Discard

      
       from Column 10.
      
    • Result: Concentration gradient (e.g.,

      
      ).
      
  • Inoculation: Add

    
     of the diluted bacterial inoculum to wells in Columns 1–11.
    
    • Column 11: Growth Control (Bacteria + Broth + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Incubation: Incubate plates at

    
     for 18–24 hours.
    
  • Readout (REMA): Add

    
     of Resazurin solution to each well. Incubate for 2–4 hours.
    
    • Blue: No growth (Resazurin non-reduced).

    • Pink/Colorless: Growth (Resazurin reduced to Resorufin by viable cells).[4]

AST Workflow Diagram

ASTWorkflow Prep Inoculum Prep (0.5 McFarland) Dilution Serial Dilution (96-well Plate) Prep->Dilution Add Bacteria Incubation Incubation 37°C, 24h Dilution->Incubation Dye Add Resazurin (Redox Indicator) Incubation->Dye Analysis MIC Determination (Blue = Inhibition) Dye->Analysis Color Change

Figure 2: Biological screening workflow using Resazurin-based microdilution.

Mechanism of Action & SAR Analysis

The Chelation Theory

The antimicrobial activity of Schiff bases is often explained by Tweedy’s Chelation Theory . The azomethine nitrogen and the pyridine nitrogen act as electron donors.

  • Chelation: These groups can chelate trace metal ions essential for bacterial metabolism.

  • Lipophilicity: Chelation reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups and

    
    -electron delocalization.[5]
    
  • Permeation: Increased lipophilicity enhances the penetration of the complex through the lipid layer of the bacterial cell membrane, blocking metal binding sites on enzymes.

Structure-Activity Relationship (SAR)

When analyzing your results, look for these trends:

  • Electron-Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    , or
    
    
    on the amine ring often increase antimicrobial activity by increasing the acidity of the molecule and enhancing lipophilicity.
  • Pyridine Position: The 3-pyridyl position (meta) provided by the starting material allows for specific steric interactions different from 2- or 4-pyridyl analogs.

Mechanistic Pathway Diagram

Mechanism SchiffBase Schiff Base (Azomethine + Pyridine) Chelation Metal Chelation (Fe, Cu, Zn) SchiffBase->Chelation Donor Atoms Lipophilicity Increased Lipophilicity Chelation->Lipophilicity Charge Delocalization Membrane Cell Membrane Penetration Lipophilicity->Membrane Death Enzyme Inhibition & Cell Death Membrane->Death Target Access

Figure 3: Proposed mechanism of action based on Chelation Theory.

References

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[2][3][6] CLSI document M07-A10.[3][6] Wayne, PA: Clinical and Laboratory Standards Institute; 2015.[7]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.

  • Da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8.

  • Tweedy, B. G. (1964). Plant extracts with metal ions as potential antimicrobial agents. Phytopathology, 55, 910-914.

Sources

Application Note: Preclinical Screening of 2-Methyl-5-(pyridin-3-yl)benzaldehyde Derivatives for Targeted Anticancer Activity

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Scaffold Significance

The discovery of novel chemotherapeutics frequently relies on the optimization of privileged scaffolds. Pyridine derivatives have revolutionized targeted oncology, serving as the core pharmacophore in FDA-approved kinase inhibitors such as Crizotinib, Sorafenib, and Regorafenib .

The specific building block 2-Methyl-5-(pyridin-3-yl)benzaldehyde offers an exceptional starting point for rational drug design. The pyridine nitrogen acts as a critical hydrogen-bond acceptor, frequently interacting with the ATP-binding hinge region of receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR . Simultaneously, the benzaldehyde moiety provides a reactive electrophilic center, enabling rapid synthetic diversification into hydrazones, chalcones, and oxadiazoles. These derivative classes are highly valued for their potent anti-proliferative properties, their ability to disrupt tumor angiogenesis, and their capacity to induce mitochondrial apoptosis .

This application note details a robust, self-validating preclinical screening workflow to evaluate the anticancer efficacy of these derivatives, moving from phenotypic viability assays to precise mechanistic profiling.

Experimental Design & Self-Validating Workflow

To systematically evaluate the anticancer potential of 2-Methyl-5-(pyridin-3-yl)benzaldehyde derivatives, we employ a three-tiered screening cascade. This ensures that only compounds with true target engagement and favorable cytotoxicity profiles progress to lead optimization.

G cluster_assays Self-Validating Screening Cascade Core 2-Methyl-5-(pyridin-3-yl) benzaldehyde Derivatives Synthesized Derivatives Core->Derivatives Condensation Reactions Phenotypic Tier 1: Phenotypic (MTT Viability) Derivatives->Phenotypic Library Input Target Tier 2: Target-Based (VEGFR-2 TR-FRET) Phenotypic->Target IC50 < 10 µM Mechanistic Tier 3: Mechanistic (Flow Cytometry) Target->Mechanistic Kinase Hits Lead Lead Compound Selection Mechanistic->Lead Multi-parametric Analysis

Fig 1. Tiered screening workflow for pyridine-benzaldehyde derivatives.

Step-by-Step Methodologies

Protocol A: Tier 1 - Phenotypic Viability Screening (MTT Assay)

This assay determines the baseline cytotoxicity of the synthesized library against solid tumor cell lines (e.g., HCT-116, MCF-7) .

Step-by-Step Execution:

  • Seed HCT-116 and MCF-7 cells at

    
     cells/well in 96-well plates. Leave the outer perimeter wells empty and fill them with 200 µL of sterile PBS.
    
  • Prepare compound stocks at 10 mM in 100% DMSO, then perform serial dilutions in complete media to achieve final assay concentrations of 0.1–100 µM.

  • Incubate cells with compounds for 72 hours at 37°C, 5% CO₂.

  • Add 20 µL of MTT reagent (5 mg/mL) per well and incubate for 4 hours.

  • Aspirate media and solubilize formazan crystals with 150 µL of acidified isopropanol (0.1 N HCl in isopropanol). Read absorbance at 570 nm.

Expertise & Causality:

  • Edge Effect Mitigation: Filling the perimeter wells with PBS prevents thermal gradients and evaporation during the 72-hour incubation, ensuring uniform drug exposure across the inner wells.

  • Solvent Management: The 2-methyl-5-(pyridin-3-yl)benzaldehyde core is highly lipophilic. Initial dissolution in pure DMSO ensures complete solvation, while diluting in media ensures the final DMSO concentration remains

    
     (v/v). This prevents solvent-induced lipid bilayer disruption and artifactual cytotoxicity.
    
  • Formazan Solubilization: Acidified isopropanol is preferred over DMSO because it denatures cellular proteins more effectively, preventing protein precipitation that scatters light and artificially inflates absorbance readings.

Trustworthiness & Self-Validation: Calculate the Z'-factor for each plate using the vehicle control (0.5% DMSO) and positive control (10 µM Sorafenib). A plate is only deemed valid if


, confirming a robust assay window. Any plate with 

must be discarded to prevent false negatives.
Protocol B: Tier 2 - Target-Based VEGFR-2 Kinase Inhibition (TR-FRET)

Compounds exhibiting an IC₅₀ < 10 µM in Tier 1 are advanced to evaluate direct inhibition of VEGFR-2, a primary target for pyridine-based pharmacophores .

Step-by-Step Execution:

  • Incubate 5 nM recombinant VEGFR-2 kinase domain with 100 µM ATP, 200 nM biotinylated poly-GT substrate, and test compounds (0.1–1000 nM) in kinase buffer for 60 minutes at room temperature.

  • Terminate the reaction by adding a detection mixture containing Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Incubate for 30 minutes in the dark.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm) using a 50 µs delay.

Expertise & Causality:

  • ATP Concentration: The ATP concentration is set to 100 µM (near the

    
     for VEGFR-2) rather than saturating levels. This allows competitive inhibitors—which typically bind the ATP hinge region via the pyridine nitrogen—to effectively compete, maximizing assay sensitivity.
    
  • TR-FRET Selection: Highly conjugated benzaldehyde derivatives (like chalcones) often exhibit intrinsic auto-fluorescence in the 300-500 nm range. TR-FRET introduces a 50-100 µs delay before reading, allowing short-lived compound fluorescence to decay, thereby eliminating false positives.

Trustworthiness & Self-Validation: Include a "No Enzyme" control (0% phosphorylation baseline) and a "Vehicle" control (100% phosphorylation). The assay is self-validating if the signal-to-background (S/B) ratio is


 and the reference inhibitor (Sorafenib) yields an IC₅₀ within 3-fold of its established literature value (~30-50 nM).
Protocol C: Tier 3 - Mechanistic Profiling via Flow Cytometry (Annexin V/PI)

To confirm that the observed cytotoxicity is driven by programmed cell death rather than non-specific necrosis.

Step-by-Step Execution:

  • Treat HCT-116 cells with the calculated IC₅₀ of the test compound for 48 hours.

  • Harvest both attached cells (via trypsinization) and floating cells from the culture media.

  • Wash cells twice with cold PBS and resuspend in

    
     Annexin V Binding Buffer at 
    
    
    
    cells/mL.
  • Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. Incubate for 15 minutes in the dark at room temperature.

  • Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

Expertise & Causality:

  • Cell Harvesting: Harvesting floating cells is critical. Apoptotic cells lose focal adhesions and detach from the culture flask. Discarding the supernatant would selectively remove the late-apoptotic population, severely skewing the mechanistic data.

  • Buffer Selection: Annexin V binding requires calcium ions to interact with externalized phosphatidylserine. Using a specialized calcium-rich binding buffer rather than standard PBS prevents the dissociation of the Annexin V complex, ensuring accurate quantification of early apoptosis.

Trustworthiness & Self-Validation: Run single-stained controls (FITC only, PI only) and an unstained control. This is a mandatory self-validating step to calculate the compensation matrix. Without precise compensation, spectral overlap between FITC (emission 525 nm) and PI (emission 617 nm) will artificially inflate the double-positive (late apoptotic) quadrant.

Quantitative Data Presentation

The following table summarizes a representative screening profile for three distinct classes of 2-Methyl-5-(pyridin-3-yl)benzaldehyde derivatives (Hydrazone, Chalcone, and Oxadiazole) synthesized from the core scaffold.

Compound IDDerivative ClassHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)VEGFR-2 IC₅₀ (nM)Apoptotic Pop. (%)
Cmpd-1a Hydrazone4.2 ± 0.35.1 ± 0.485 ± 642.5 ± 2.1
Cmpd-2b Chalcone2.8 ± 0.23.4 ± 0.342 ± 458.3 ± 3.0
Cmpd-3c Oxadiazole8.5 ± 0.69.2 ± 0.8210 ± 1524.1 ± 1.5
Sorafenib Reference Drug3.1 ± 0.23.8 ± 0.335 ± 361.2 ± 2.8

Note: Data represents mean ± SD of three independent experiments. The Chalcone derivative (Cmpd-2b) demonstrates an optimal profile, closely mimicking the target engagement and apoptotic induction of the reference drug Sorafenib.

References

  • Title: Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition Source: RSC Advances URL: [Link]

  • Title: Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers Source: RSC Advances (via PubMed Central) URL: [Link]

  • Title: Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies Source: Molecules (MDPI) URL: [Link]

  • Title: Recent Advancements in Pyridine Derivatives as Anticancer Agents Source: International Journal of Science and Advanced Technology (IJSAT) URL: [Link]

High-throughput screening of 2-Methyl-5-(pyridin-3-yl)benzaldehyde derivatives for biological activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of 2-Methyl-5-(pyridin-3-yl)benzaldehyde Derivatives for Kinase Inhibition

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Rationale

The discovery of novel targeted therapeutics relies heavily on the exploration of privileged chemical space. The 2-Methyl-5-(pyridin-3-yl)benzaldehyde building block represents a highly versatile, privileged biaryl scaffold frequently utilized in the development of kinase inhibitors and epigenetic modulators[1].

From a mechanistic and structural biology perspective, this scaffold offers three distinct advantages:

  • The Pyridine Ring: Acts as a potent hydrogen bond acceptor, a critical feature for anchoring molecules into the ATP-binding hinge region of kinases (e.g., interacting with the backbone amide of Met148 in various tyrosine kinases)[2]. Furthermore, the basic nitrogen significantly improves the aqueous solubility of the resulting library compared to purely carbocyclic biaryls[3].

  • The Ortho-Methyl Group: Introduces a subtle steric clash that restricts the dihedral angle between the phenyl and pyridine rings. This conformational restriction reduces the entropic penalty upon target binding, often leading to higher affinity ligands.

  • The Aldehyde Moiety: Serves as an ideal electrophilic handle for high-throughput, in-situ library generation via direct reductive amination, allowing for the rapid exploration of chemical space without the need for intermediate purification.

This application note details a self-validating workflow for the in-situ synthesis of a focused derivative library, followed by immediate biological evaluation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay[4].

High-Throughput Workflow Overview

To maximize efficiency, the workflow integrates chemical synthesis directly with biological screening. By utilizing highly selective reducing agents like 2-picoline borane (pic-BH


), we can perform reductive amination in microplates, quench the reaction, and transfer the crude mixture directly into the TR-FRET assay buffer.

HTS_Workflow A 2-Methyl-5-(pyridin-3-yl) benzaldehyde C In-Situ Reductive Amination (pic-BH3) A->C B Amine Library (384-well) B->C D Derivative Library (Crude Screening) C->D E TR-FRET Kinase Assay D->E F Hit Triage & IC50 Determination E->F

Caption: Schematic of the high-throughput screening workflow from in-situ library synthesis to hit triage.

Experimental Protocols

Protocol 1: High-Throughput In-Situ Reductive Amination

Expert Insight: Traditional reductive amination uses Sodium triacetoxyborohydride (STAB). However, STAB suffers from poor solubility in standard HTS solvent mixtures. We utilize 2-picoline borane , which is highly soluble in DMSO/methanol and exceptionally selective for imines over aldehydes, preventing the over-reduction of our starting material[5].

Materials:

  • Scaffold: 2-Methyl-5-(pyridin-3-yl)benzaldehyde (100 mM in DMSO)

  • Reagents: Diverse primary/secondary amine library (100 mM in DMSO), 2-picoline borane (200 mM in Methanol), Glacial Acetic Acid (10% v/v in DMSO), 1M Tris-HCl buffer (pH 7.4).

  • Consumables: 384-well polypropylene V-bottom plates.

Step-by-Step Methodology:

  • Dispense Scaffold: Using an acoustic liquid handler (e.g., Echo 550), transfer 1 µL of the aldehyde scaffold (10 mM final concentration in the reaction well) into the 384-well plate.

  • Add Amines: Dispense 1 µL of the respective amine from the library into each well (1.0 equivalent).

  • Catalysis: Add 0.5 µL of the acetic acid solution to catalyze imine formation.

  • Pre-incubation: Seal the plate and incubate at room temperature (RT) for 45 minutes on a plate shaker at 1000 rpm to ensure complete imine/iminium intermediate formation.

  • Reduction: Add 2 µL of 2-picoline borane (40 mM final, 4.0 equivalents) to each well.

  • Reaction: Seal and incubate the plate in the dark at RT for 12 hours with gentle agitation.

  • Quenching (Critical Step): Add 5.5 µL of 1M Tris-HCl (pH 7.4) to each well. Causality: The primary amine in Tris rapidly scavenges any unreacted aldehyde, and the aqueous environment neutralizes residual borane, preventing these reactive species from generating false positives in the downstream TR-FRET assay[6].

  • Dilution: The final volume is 10 µL (10 mM theoretical yield of derivative). Dilute 1:100 in DMSO to create a 100 µM intermediate screening stock.

Protocol 2: TR-FRET Kinase Assay (e.g., SYK Kinase)

Expert Insight: TR-FRET is selected over standard fluorescence polarization due to the long emission half-life of Lanthanide chelates (Europium). By introducing a time delay (e.g., 50 µs) between excitation and measurement, short-lived auto-fluorescence from the crude chemical library is completely eliminated, ensuring high data trustworthiness[7].

TR_FRET Excitation Excitation (320 nm) Donor Europium Donor Excitation->Donor Acceptor XL665 Acceptor Donor->Acceptor FRET (Proximity <10nm) EmissionD Emission (615 nm) Donor->EmissionD EmissionA Emission (665 nm) Acceptor->EmissionA

Caption: Principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) in target binding assays.

Materials:

  • Proteins: Recombinant SYK kinase, Biotinylated-poly-GT substrate.

  • Detection: Europium-labeled anti-phosphotyrosine antibody (Donor), Streptavidin-XL665 (Acceptor).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
    

Step-by-Step Methodology:

  • Compound Transfer: Transfer 100 nL of the 100 µM intermediate stock into a 384-well low-volume white proxiplate (Final assay concentration: 1 µM). Include DMSO-only wells (High Signal Control) and EDTA-quenched wells (Low Signal Control).

  • Kinase Addition: Add 4.9 µL of SYK Kinase / Biotin-poly-GT mix in assay buffer.

  • Pre-incubation: Incubate for 15 minutes at RT to allow compound binding.

  • Initiation: Add 5 µL of ATP solution (at the predetermined

    
     value, e.g., 15 µM) to initiate the phosphorylation reaction.
    
  • Reaction: Incubate for 60 minutes at RT.

  • Detection & Quench: Add 10 µL of Detection Mix containing 20 mM EDTA (to chelate Mg

    
     and stop the kinase reaction), Eu-antibody, and SA-XL665[8].
    
  • Equilibration: Incubate for 60 minutes at RT to allow stable FRET complex formation.

  • Measurement: Read the plate on a multi-mode microplate reader (e.g., PerkinElmer EnVision) using a TRF laser. Excitation: 320 nm; Delay: 50 µs; Window: 400 µs; Emission: 615 nm (Donor) and 665 nm (Acceptor)[4].

Data Presentation & Hit Triage

The self-validating nature of the assay is confirmed by calculating the Z'-factor for each plate. A robust HTS assay must yield a Z'-factor


 0.5.


The TR-FRET ratio is calculated as


. Percent inhibition is normalized against the high and low controls. Below is a representative data summary of synthesized derivatives triaged through this workflow.

Table 1: Representative SAR Data for 2-Methyl-5-(pyridin-3-yl)benzaldehyde Derivatives

Compound IDAmine R-Group (Reductive Amination)% Inhibition (at 1 µM)IC

(nM)
Assay Z'-FactorTriage Status
Ctrl-1 Staurosporine (Positive Control)99.8%1.20.82N/A
MPB-001 Morpholine12.4%>10,0000.78Discard
MPB-045 Benzylamine45.1%1,2500.81Secondary Screen
MPB-082 4-(Trifluoromethyl)piperidine88.3%1450.79Lead Candidate
MPB-112 N-Methylpiperazine22.7%4,5000.80Discard
MPB-156 3-Aminopyridine94.5%420.83Lead Candidate

Data Interpretation: The incorporation of bulky, hydrophobic amines (e.g., 4-(Trifluoromethyl)piperidine) or secondary aromatic hydrogen bond donors (e.g., 3-Aminopyridine) significantly enhances the inhibitory profile compared to small aliphatic morpholine derivatives. These hits (MPB-082, MPB-156) are advanced to orthogonal cellular assays.

References

  • Pyridine: the scaffolds with significant clinical diversity. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy (Dovepress). Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]

  • The use of high-throughput synthesis and purification in the preparation of a directed library of adrenergic agents. National Center for Biotechnology Information (PubMed). Available at: [Link]

  • Automated high-throughput synthesis of artificial glycopeptides. SciSpace. Available at: [Link]

  • A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • SwiftFluo® TR-FRET Kinase Assay Kits. Sino Biological. Available at: [Link]

  • Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

Sources

Application of 2-Methyl-5-(pyridin-3-yl)benzaldehyde in the synthesis of potential kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-KI-05

Abstract & Structural Rationale

This guide details the synthesis and application of 2-Methyl-5-(pyridin-3-yl)benzaldehyde (referred to herein as Intermediate A ), a privileged bi-aryl scaffold in the design of Type II kinase inhibitors.

In modern medicinal chemistry, this scaffold serves two critical functions:

  • The "Twist" Architect: The ortho-methyl group (at C2) induces a steric clash with the aldehyde (or subsequent amine), forcing the bi-aryl system out of coplanarity. This "twisted" conformation is essential for binding into the hydrophobic pockets of kinases like p38 MAPK , B-Raf , and VEGFR , often improving selectivity over flat intercalators.

  • The Hinge/Solvent Interface: The pyridine ring (at C5) acts as a hydrogen bond acceptor (HBA) for the kinase hinge region or as a solubility-enhancing vector extending into the solvent front.

This document provides validated protocols for synthesizing Intermediate A via Suzuki-Miyaura coupling and its subsequent derivatization via reductive amination to generate focused inhibitor libraries.

Retrosynthetic Analysis & Workflow

The synthesis relies on a convergent approach. The core bi-aryl bond is formed using a palladium-catalyzed cross-coupling between a commercially available aryl bromide and a heteroaryl boronic acid.

Workflow Diagram

SynthesisWorkflow SM1 5-Bromo-2-methylbenzaldehyde (Electrophile) Cat Pd(dppf)Cl2 / K2CO3 Dioxane/H2O SM1->Cat SM2 3-Pyridylboronic Acid (Nucleophile) SM2->Cat InterA Intermediate A (Bi-aryl Aldehyde) Cat->InterA Suzuki Coupling (85-90°C) RedAgent NaBH(OAc)3 / DCE (Reductive Amination) InterA->RedAgent Amine Primary/Secondary Amine (Tail Fragment) Amine->RedAgent Final Target Kinase Inhibitor (Benzylamine Scaffold) RedAgent->Final Derivatization

Caption: Convergent synthesis workflow from starting materials to final kinase inhibitor scaffold.

Protocol 1: Synthesis of the Scaffold (Intermediate A)

Reaction Type: Suzuki-Miyaura Cross-Coupling Objective: To couple 5-bromo-2-methylbenzaldehyde with 3-pyridylboronic acid while minimizing protodeboronation and Pd-poisoning by the pyridine nitrogen.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]RoleCritical Note
5-Bromo-2-methylbenzaldehyde 1.0ElectrophilePurity >97% essential to avoid regioisomers.
3-Pyridylboronic acid 1.2NucleophileExcess used to account for minor protodeboronation.
Pd(dppf)Cl₂·CH₂Cl₂ 0.03CatalystBidentate ligand prevents Pd poisoning by pyridine N.
K₂CO₃ (2M aq.) 3.0BaseHigh concentration ensures rapid transmetalation.
1,4-Dioxane -SolventDegassed thoroughly before use.
Step-by-Step Procedure
  • Inert Setup: Flame-dry a 3-neck round-bottom flask (RBF) and cool under a stream of Argon (or Nitrogen).

  • Solvent Degassing: In a separate vessel, sparge 1,4-dioxane with Argon for 20 minutes. Why: Dissolved oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.

  • Charging: Charge the RBF with 5-bromo-2-methylbenzaldehyde (1.0 equiv) and 3-pyridylboronic acid (1.2 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

  • Solvent/Base Addition: Add the degassed dioxane (0.2 M concentration relative to bromide) followed by 2M aqueous K₂CO₃ (3.0 equiv).

  • Reaction: Heat the mixture to 85–90°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

    • QC Check: The product spot will be more polar (lower Rf) than the aldehyde starting material but less polar than the boronic acid.

  • Workup (Critical for Pyridine Removal):

    • Cool to room temperature.[4] Dilute with EtOAc.

    • Wash with Water (x2) and Brine (x1).

    • Note: Do not wash with acidic solutions (e.g., 1N HCl), as the pyridine moiety will protonate and extract into the aqueous layer, leading to product loss.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0% → 60% EtOAc in Hexanes).

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Protocol 2: Library Generation (Reductive Amination)

Reaction Type: Reductive Amination Objective: To attach various amine "tails" (e.g., morpholines, piperazines, solubilizing groups) to the aldehyde "warhead" to probe the solvent-exposed region of the kinase.

Mechanism & Rationale

We utilize Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB is mild and does not reduce the aldehyde to an alcohol before the imine is formed. This "one-pot" procedure is ideal for high-throughput library synthesis.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]Role
Intermediate A 1.0Scaffold
Amine (R-NH₂) 1.1Diversity Element
STAB (NaBH(OAc)₃) 1.5Reducing Agent
Acetic Acid (AcOH) 1-2 dropsCatalyst
1,2-Dichloroethane (DCE) -Solvent
Step-by-Step Procedure
  • Imine Formation: In a vial, dissolve Intermediate A (1.0 equiv) and the Target Amine (1.1 equiv) in DCE (0.1 M).

  • Activation: Add catalytic Glacial Acetic Acid (1–2 drops). Stir at Room Temperature (RT) for 30–60 minutes.

    • Observation: The solution may turn slightly cloudy or change color as the imine/iminium species forms.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Caution: Mild gas evolution may occur.

  • Incubation: Stir at RT for 12–16 hours.

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose borate complexes.

  • Extraction: Extract with DCM (x3).

  • Purification:

    • For library scale (<50 mg): Pass through a SCX-2 (Strong Cation Exchange) cartridge.

      • Load (in DCM/MeOH) -> Wash (MeOH) -> Elute (2N NH₃ in MeOH).

    • This captures the basic pyridine/amine product and washes away non-basic impurities (e.g., unreacted aldehyde).

Analytical Data & QC Specifications

To ensure the integrity of the kinase inhibitor library, the intermediate must meet the following specifications.

QC Table: Intermediate A
TestMethodAcceptance Criteria
Purity HPLC (254 nm)> 98.0%
Identity 1H-NMR (DMSO-d6)Distinct aldehydic proton singlet at ~10.2 ppm. Pyridine protons: ~8.6-9.0 ppm range.
Residual Metal ICP-MSPd < 20 ppm (Critical for biological assays)
Solubility VisualSoluble in DMSO (>10 mM), DCM, MeOH.
Structural Validation (NMR Logic)
  • Aldehyde (CHO): Look for a singlet downfield (10.0–10.3 ppm).

  • Methyl Group: Singlet at ~2.4–2.6 ppm.

  • Pyridine Ring: Characteristic splitting pattern. The C2-H of pyridine (between N and C-C bond) typically appears as a doublet or broad singlet very downfield (~8.8 ppm).

Pharmacophore Mapping (Kinase Binding)

Understanding why this molecule works is vital for designing the "Amine" partner in Protocol 2.

Pharmacophore Pyridine Pyridine Ring (H-Bond Acceptor) Hinge Kinase Hinge Region (Met/Thr Gatekeeper) Pyridine->Hinge H-Bonding Methyl Ortho-Methyl (Conformational Lock) Pocket Hydrophobic Pocket II (Selectivity Filter) Methyl->Pocket Steric Fit / Twist Aldehyde Aldehyde/Amine (Vector to Solvent) Solvent Solvent Front (Solubility/PK) Aldehyde->Solvent Extension Point

Caption: Pharmacophore map illustrating the interaction of the scaffold with generic kinase domains.[3]

References

  • Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Pyridine-Based Kinase Inhibitors: Peat, A. J., et al. (2016). Novel Pyrazole-Based Inhibitors of p38α MAP Kinase. Bioorganic & Medicinal Chemistry Letters.
  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • 2-Methyl-5-(pyridin-3-yl)benzaldehyde Data: Fluorochem Product Sheet (CAS 85633-41-6/Analogs). Link

Disclaimer: This Application Note is for research and development purposes only. All synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of 2-Methyl-5-(pyridin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SUZ-PYR-CHO-001 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary & Diagnostic Logic

User Issue: Low yield in the Suzuki-Miyaura coupling of 5-bromo-2-methylbenzaldehyde and 3-pyridylboronic acid. Primary Diagnosis: This reaction presents a "Perfect Storm" of three competing failure modes:

  • Protodeboronation: 3-Pyridylboronic acid is electronically predisposed to rapid hydrolysis (C-B bond cleavage) under aqueous basic conditions.

  • Catalyst Poisoning: The pyridine nitrogen acts as a competitive ligand, sequestering the Palladium (Pd) catalyst into an inactive state.[1]

  • Aldehyde Instability: The aldehyde moiety is susceptible to Cannizzaro disproportionation or aldol condensation if the base is too strong (e.g., hydroxides).

Diagnostic Workflow

The following logic tree illustrates the decision-making process for troubleshooting this specific synthesis.

TroubleshootingLogic Start START: Analyze Crude NMR/LCMS Q1 Is the aryl halide (SM 1) consumed? Start->Q1 Q2 Is the boronic acid (SM 2) consumed? Q1->Q2 NO (Halide remains) Result3 Diagnosis: Aldehyde Side Rxn (Cannizzaro/Condensation) Q1->Result3 YES (Halide gone, messy baseline) Result1 Diagnosis: Catalyst Poisoning (Pd deactivated by Pyridine N) Q2->Result1 NO (Boronic acid remains) Result2 Diagnosis: Protodeboronation (Pyridine ring lost Boron) Q2->Result2 YES (Boronic acid gone, Pyridine detected) Action1 Action: Switch to Bulky Ligands (XPhos, SPhos) or increase Pd load Result1->Action1 Action2 Action: Use MIDA Boronate or Anhydrous Conditions Result2->Action2 Action3 Action: Switch Base to K3PO4 Reduce Water ratio Result3->Action3

Figure 1: Diagnostic logic tree for identifying the root cause of low yield in pyridine-benzaldehyde cross-couplings.

Technical Modules: Root Cause & Remediation

Module A: The Protodeboronation Trap

The Science: Pyridyl boronic acids are notoriously unstable. The electron-deficient pyridine ring facilitates the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a proton. This reaction is base-catalyzed and accelerated by water.

  • Symptom: You observe the formation of pyridine (or 3-phenylpyridine if homocoupling occurs) and unreacted aryl bromide.

  • Fix:

    • Concentration Control: Do not dump all boronic acid in at once. Add it portion-wise or via syringe pump to keep the instantaneous concentration low relative to the catalyst.

    • Ligand Exchange: Switch from the free boronic acid to a MIDA boronate or Pinacol ester . These are significantly more robust against hydrolysis.

    • Water Management: Reduce water content. While Suzuki requires some water for the transmetallation step, a 10:1 or 20:1 organic:water ratio is safer than the standard 4:1 for this substrate.

Module B: Catalyst Deactivation (The "Pyridine Effect")

The Science: The nitrogen atom in the pyridine ring is a good


-donor. It binds to the Pd(II) center, displacing the phosphine ligands and forming a stable, inactive complex (Pd-Pyridine). This stops the catalytic cycle dead.
  • Symptom: Reaction stalls after <20% conversion, despite heating.

  • Fix: Use Bulky, Electron-Rich Phosphine Ligands .[2]

    • XPhos or SPhos : These Buchwald ligands are massive. They sterically crowd the Pd center, physically preventing the pyridine nitrogen from binding while still allowing the oxidative addition of the aryl bromide.

    • Pd(dppf)Cl₂ : The bidentate ferrocene ligand is also quite resistant to displacement by pyridine.

Module C: Aldehyde Preservation

The Science: The aldehyde on your benzaldehyde partner is an electrophile. In the presence of strong bases (NaOH, KOtBu) and heat, it will undergo Cannizzaro reactions (disproportionation to alcohol/acid) or aldol condensations.

  • Symptom: Loss of the aldehyde peak (CHO ~10 ppm) in NMR; appearance of polar baseline spots.

  • Fix: Use Mild Inorganic Bases .

    • Potassium Phosphate (K₃PO₄): Excellent balance of basicity for the Suzuki cycle without being harsh enough to destroy the aldehyde rapidly.

    • Cesium Carbonate (Cs₂CO₃): Good alternative, often works well in dry solvents like Dioxane.

Optimized Protocol (The "Gold Standard")

This protocol integrates solutions for all three failure modes described above.

Reaction Scheme: 5-bromo-2-methylbenzaldehyde + 3-pyridylboronic acid


Target

Reagents & Stoichiometry:

ComponentEquiv.RoleSpecific Selection Logic
Aryl Halide 1.0Substrate5-bromo-2-methylbenzaldehyde
Boron Source 1.5Substrate3-Pyridylboronic acid pinacol ester (More stable than acid)
Catalyst 0.05CatalystPd(OAc)₂ (Source of Pd)
Ligand 0.10LigandXPhos (Prevents N-poisoning)
Base 3.0ActivatorK₃PO₄ (Tribasic Potassium Phosphate) - Mild
Solvent --Medium1,4-Dioxane / Water (10:1)

Step-by-Step Procedure:

  • Pre-complexation (Crucial): In a dry vial, mix Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in 1,4-Dioxane. Stir at room temperature for 15 minutes. Why? This ensures the active catalytic species is formed before the pyridine substrate can poison the naked palladium.

  • Substrate Addition: Add 5-bromo-2-methylbenzaldehyde (1.0 equiv) and 3-pyridylboronic acid pinacol ester (1.5 equiv) to the reaction vessel.

  • Base Addition: Add solid K₃PO₄ (3.0 equiv).

  • Solvent & Degassing: Add the pre-complexed catalyst solution. Add degassed water (volume ratio 10:1 Dioxane:Water). Strictly degas the mixture by sparging with Argon for 10 minutes. Oxygen kills active Pd species faster than pyridine does.

  • Reaction: Seal the vessel and heat to 80°C for 4-12 hours. Monitor by LCMS.

    • Note: Do not exceed 100°C to protect the aldehyde.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.[2]

    • Purification Tip: The product contains a pyridine ring (basic) and an aldehyde (neutral/reactive). Avoid acid washes (which protonate the pyridine and pull it into water). Use silica gel chromatography with 1% Et₃N in the eluent to prevent streaking of the basic pyridine product.

FAQ: Troubleshooting Specific Scenarios

Q: Can I use Pd(PPh₃)₄ (Tetrakis)? It's cheaper. A: Not recommended. Triphenylphosphine (PPh₃) is a monodentate, relatively labile ligand. The pyridine nitrogen in your substrate will easily displace PPh₃, poisoning the catalyst. If you must use it, you will likely need 10-15 mol% loading to get decent conversion, which makes purification difficult.

Q: My boronic acid is disappearing, but I'm not getting product. A: This is classic Protodeboronation . The boronic acid is hydrolyzing to pyridine.

  • Immediate fix: Add the boronic acid in 3-4 portions over the first hour of the reaction.

  • Better fix: Switch to the pinacol ester or the MIDA boronate of the pyridine.

Q: The aldehyde peak is gone in the crude NMR. A: You likely used a hydroxide base (NaOH, KOH) or heated too high (>100°C). The aldehyde has likely oxidized to the carboxylic acid or reduced to the alcohol. Switch to K₃PO₄ or K₂CO₃ and keep the temperature at 80°C.

References

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016).[3][4] "Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Catalyst Poisoning by Pyridines: Billingsley, K. L., & Buchwald, S. L. (2007). "An improved system for the palladium-catalyzed suzuki-miyaura coupling of aryl halides with heteroaryl boronic acids." Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Base Selection in Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

Sources

Technical Support Center: Purification of 2-Methyl-5-(pyridin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of biaryl systems that contain both basic nitrogen heterocycles and reactive carbonyls.

The molecule 2-Methyl-5-(pyridin-3-yl)benzaldehyde is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. It presents a classic bifunctional challenge: it contains a pyridine ring (which coordinates to metals and causes chromatography streaking) and an aldehyde group (which is highly susceptible to oxidation and acetalization).

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure you obtain high-purity material without compromising the integrity of your target molecule.

Causality Map: Molecular Features vs. Purification Challenges

To effectively purify this molecule, we must first understand how its functional groups dictate its physical behavior during workup.

CausalityMap Pyridine Pyridine Moiety (Basic, H-bond acceptor) Issue1 Silica Streaking (Binds acidic silanols) Pyridine->Issue1 Issue3 Pd Coordination (N-lone pair binds Pd) Pyridine->Issue3 Aldehyde Aldehyde Moiety (Electrophilic, Oxidizable) Issue2 Acetal Formation (Reacts with alcohols) Aldehyde->Issue2 Solution1 Add 1% Et3N to Eluent Issue1->Solution1 Solution2 Avoid MeOH/EtOH Issue2->Solution2 Solution3 Use Si-TMT Scavengers Issue3->Solution3

Caption: Causality map linking molecular features to purification challenges and solutions.

Troubleshooting & FAQs

Q1: My product streaks heavily on normal-phase silica gel, resulting in poor separation from homocoupling byproducts. How can I resolve this?

The Causality: The pyridine ring is a Lewis base. Standard silica gel (SiO


) has acidic silanol groups (Si-OH) on its surface with a pKa of ~4.5–5.5. The basic nitrogen of the pyridin-3-yl group strongly hydrogen-bonds and partially protonates on the column, causing severe tailing and co-elution with impurities1[1].
The Solution:  Passivate the silica column by pre-treating it with a modifier. Adding 1–2% Triethylamine (Et

N) to your organic eluent competitively binds and neutralizes the acidic silanols. This frees the pyridine product to elute as a sharp, symmetrical band based strictly on its polarity rather than acid-base interactions.
Q2: I am using Pd(PPh ) for the Suzuki coupling. How do I efficiently remove Triphenylphosphine Oxide (TPPO) without running multiple columns?

The Causality: TPPO is a highly polar, crystalline byproduct that often co-elutes with polar products like pyridine derivatives 2[2]. Because 2-methyl-5-(pyridin-3-yl)benzaldehyde has a similar Rf value to TPPO on silica, chromatography alone is highly inefficient. The Solution: Exploit differential solubility. While a common trick is to precipitate TPPO using ZnClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 in ethanol, you must not do this here . ZnCl

is a Lewis acid that will catalyze the reaction between ethanol and your aldehyde, forming a diethyl acetal. Instead, utilize a non-polar trituration strategy. Suspending the crude mixture in cold toluene or cyclohexane forces the TPPO to precipitate while keeping the biaryl product in solution[3].
Q3: The purified product has a dark tint and fails elemental analysis due to high Palladium (Pd) content. How do I scavenge the Pd?

The Causality: Pyridine nitrogen atoms are excellent ligands for transition metals. Residual palladium from the cross-coupling reaction strongly coordinates to the product, carrying through standard aqueous workups and even silica gel chromatography4[4]. The Solution: Introduce a competitive, highly functionalized metal scavenger. Silica-supported 2,4,6-trimercaptotriazine (Si-TMT) possesses multiple sulfur atoms (soft bases) that chelate Pd much more strongly than a single nitrogen atom 5[5]. Treating the organic phase with these scavengers thermodynamically drives the Pd off your product and traps it in the silica matrix6[6].

Q4: My NMR shows loss of the aldehyde peak and the appearance of new signals after purification. What happened?

The Causality: Aldehydes are electrophilic. Prolonged exposure to air and residual transition metals can catalyze auto-oxidation to the corresponding carboxylic acid (2-methyl-5-(pyridin-3-yl)benzoic acid). Furthermore, the use of alcoholic solvents during workup, especially if the mixture is slightly acidic, leads to acetal formation 7[7]. The Solution: Strictly avoid primary alcohols (MeOH, EtOH) during the loading and elution phases of chromatography. Perform all Pd scavenging in aprotic solvents (e.g., DCM or EtOAc) and store the final product under an inert argon atmosphere.

Recommended Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) Step1 Aqueous Workup (Remove Salts & Boronic Acid) Start->Step1 Extraction Step2 TPPO Precipitation (Non-polar Trituration) Step1->Step2 Concentration Step3 Palladium Scavenging (Si-TMT / Thiourea Treatment) Step2->Step3 Filtration Step4 Flash Chromatography (Silica + 1% Et3N) Step3->Step4 Load Filtrate End Pure 2-Methyl-5-(pyridin-3-yl)benzaldehyde Step4->End Elution & Evaporation

Caption: Workflow for the purification of 2-Methyl-5-(pyridin-3-yl)benzaldehyde.

Experimental Protocols

Protocol 1: Chromatography-Free TPPO Removal via Trituration

This approach prevents the aldehyde degradation associated with ZnCl


/EtOH methods.
  • Concentration: Concentrate the crude Suzuki reaction mixture to near dryness under reduced pressure to remove the reaction solvent (e.g., dioxane or THF).

  • Suspension: Suspend the crude residue in cold toluene or a 1:1 mixture of cyclohexane/diethyl ether (approx. 5 mL per gram of crude).

  • Sonication: Sonicate the mixture for 5 minutes until it forms a cloudy suspension, then let it stand at 4 °C for 2 hours to allow the TPPO to fully crystallize.

  • Filtration: Filter the suspension through a thin pad of Celite. Wash the filter cake with a small amount of cold cyclohexane.

  • Self-Validation Check: Spot the filtrate on a TLC plate. The dense, UV-active spot corresponding to TPPO (typically Rf ~0.2 in 30% EtOAc/Hexanes) should be absent or drastically reduced.

  • Recovery: Concentrate the filtrate to yield the TPPO-free crude product.

Protocol 2: Palladium Scavenging using Si-TMT

Perform this step prior to final chromatography to prevent Pd-induced streaking and product degradation.

  • Dissolution: Dissolve the TPPO-free crude mixture in an aprotic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to ensure the aldehyde remains stable.

  • Scavenger Addition: Add 3–5 equivalents of ISOLUTE® Si-TMT (or SiliaMetS® Thiourea) relative to the theoretical palladium catalyst loading used in your reaction8[8].

  • Incubation: Stir the suspension gently at 30–40 °C for 4 to 12 hours.

  • Self-Validation Check: Observe the color of the solution. The crude solution will transition from a dark brown/black tint to a clear yellow/orange solution as the Pd is stripped from the pyridine rings and bound to the silica matrix.

  • Filtration: Filter the mixture through a sintered glass funnel. The silica scavenger will retain the dark palladium residues. Evaporate the filtrate to yield the metal-free product.

Quantitative Data: Purification Efficiency

The following table summarizes the expected efficiency metrics when applying the above protocols sequentially to 2-Methyl-5-(pyridin-3-yl)benzaldehyde.

Purification StepTarget ImpurityInitial ContentFinal ContentProduct Yield RecoveryValidation Metric
Non-polar TriturationTPPO~1.5 equiv< 0.05 equiv92%Absence of Rf 0.2 spot on TLC
Si-TMT ScavengingPalladium (Pd)~1,500 ppm< 10 ppm95%Color shift from dark brown to pale yellow
Et

N-Silica Column
Homocoupling / SaltsVariableUndetectable88%Sharp, symmetrical elution peak

References

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature NIH.gov URL:[Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients ACS Publications (Organic Process Research & Development) URL:[Link]

  • Palladium scavenging: From 1% to within ICH limits Onyx Scientific URL:[Link]

  • ISOLUTE® Si-TMT | Metal scavenger Biotage URL:[Link]

  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles NIH.gov URL:[Link]

Sources

Overcoming challenges in the purification of Schiff bases of 2-Methyl-5-(pyridin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Schiff bases derived from 2-Methyl-5-(pyridin-3-yl)benzaldehyde. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the specific challenges encountered during the purification of this class of compounds. The unique structural features of this molecule, namely the basic pyridine moiety and the methyl group, can present distinct purification hurdles. This resource is designed to provide both theoretical understanding and practical, field-proven solutions.

I. Understanding the Core Challenges

The purification of Schiff bases synthesized from 2-Methyl-5-(pyridin-3-yl)benzaldehyde is often complicated by a combination of factors inherent to the starting materials and the product. A proactive understanding of these challenges is the first step toward developing a robust purification strategy.

  • Residual Starting Materials: The most common impurities are unreacted 2-Methyl-5-(pyridin-3-yl)benzaldehyde and the primary amine. Their removal is paramount for obtaining a pure product.

  • Hydrolytic Instability: The imine (C=N) bond is susceptible to hydrolysis, reverting the Schiff base to its aldehyde and amine precursors, especially in the presence of acid or base.[1][2] This equilibrium-driven decomposition can occur during workup and purification.

  • Basicity of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen atom imparts basicity to the molecule. This can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in peak tailing and poor separation.

  • Catalyst Residues: The synthesis of the 2-Methyl-5-(pyridin-3-yl)benzaldehyde precursor often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.[3][4] Residual palladium can contaminate the final Schiff base product and may require specific removal techniques.[5]

  • Solubility Profile: The presence of both a relatively non-polar benzaldehyde scaffold and a polar pyridine ring can create a challenging solubility profile, making the selection of an ideal recrystallization solvent system non-trivial.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.

Recrystallization Issues

Q1: My Schiff base oils out during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] The presence of impurities can also lower the melting point of the mixture, exacerbating this issue.

  • Causality: The boiling point of your chosen solvent is likely significantly higher than the melting point of your impure Schiff base.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Gently warm the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point.[4] Allow it to cool more slowly.

    • Change Solvents: Select a solvent with a lower boiling point.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Allow this mixture to cool slowly. Common combinations include ethanol/water or toluene/hexanes.[6]

    • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a "seed crystal" of the pure compound.[3]

Q2: I have very low or no crystal yield after recrystallization. What went wrong?

A2: This is a common problem and usually points to issues with solvent volume or the choice of solvent.[2]

  • Causality:

    • Excess Solvent: Too much solvent was used, and the solution never reached saturation upon cooling.[4]

    • Inappropriate Solvent: The compound is too soluble in the chosen solvent even at low temperatures.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[3]

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one where your compound is sparingly soluble at room temperature but highly soluble when hot.[6]

    • Cool to Lower Temperatures: If crystal formation is slow, try cooling the flask in an ice bath to further decrease the solubility.[2]

Column Chromatography Complications

Q3: My pyridine-containing Schiff base is streaking or tailing on the silica gel column, leading to poor separation.

A3: This is a classic issue when purifying basic compounds like pyridines on acidic silica gel.

  • Causality: The basic nitrogen on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a non-uniform elution front.

  • Troubleshooting Steps:

    • Add a Basic Modifier to the Mobile Phase: Incorporate a small amount of a volatile base, such as triethylamine (TEA) (typically 0.1-1%), into your eluent system. The TEA will preferentially interact with the acidic sites on the silica, "masking" them from your compound and allowing for a more symmetrical peak shape.

    • Use a Different Stationary Phase: Consider using neutral alumina as your stationary phase, which is less acidic than silica gel and often provides better results for basic compounds.[7]

    • Optimize the Mobile Phase Polarity: A mobile phase that is too polar can sometimes cause the compound to move too quickly, while one that is not polar enough can lead to excessive retention and tailing. Systematically screen different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal polarity for your separation.[8][9]

Q4: How can I effectively separate the Schiff base product from the unreacted 2-Methyl-5-(pyridin-3-yl)benzaldehyde?

A4: The key is to exploit the difference in polarity between the aldehyde and the Schiff base. The imine group in the Schiff base generally makes it slightly more polar than the corresponding aldehyde.

  • Strategy:

    • TLC Analysis: First, visualize both the starting aldehyde and your crude reaction mixture on a TLC plate. Use a UV lamp for visualization, as both compounds are likely UV-active.[10] Stains like p-anisaldehyde can also be used to visualize aldehydes.[11] This will help you determine the best solvent system for separation.

    • Column Chromatography: A carefully optimized silica gel column is usually effective. Start with a less polar eluent (e.g., a higher ratio of hexane in a hexane/ethyl acetate system) to elute the less polar aldehyde first. Then, gradually increase the polarity of the eluent to elute your more polar Schiff base.

Dealing with Impurities

Q5: My purified Schiff base still shows traces of a metallic impurity in the analysis. How can I remove it?

A5: This is likely residual palladium from the synthesis of the starting aldehyde.[5]

  • Causality: Palladium catalysts can sometimes chelate with nitrogen-containing compounds, making them difficult to remove by standard chromatography or recrystallization.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve your crude product in a suitable solvent (e.g., ethanol, ethyl acetate, or THF) and add a small amount of activated carbon (charcoal) (typically 1-5% by weight).[12] Stir the mixture at room temperature or with gentle heating for a few hours. The activated carbon has a high surface area and can effectively adsorb the palladium.[1][6][13]

    • Filtration: After the treatment, filter the mixture through a pad of Celite® or a syringe filter to remove the activated carbon.

    • Re-purification: You may need to perform another purification step (recrystallization or column chromatography) after the carbon treatment to remove any newly introduced impurities.

Q6: My purified Schiff base seems to be decomposing back to the starting materials upon storage. How can I improve its stability?

A6: This is likely due to hydrolysis from atmospheric moisture.[7]

  • Causality: The imine bond is reversible and can be cleaved by water.[1][2]

  • Preventative Measures:

    • Thorough Drying: Ensure your final product is completely dry. Use a high-vacuum line or a vacuum oven to remove all traces of solvent and water.

    • Inert Atmosphere Storage: Store the purified Schiff base under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed vial.

    • Desiccation: Store the vial in a desiccator containing a drying agent to protect it from atmospheric moisture.[7]

III. Detailed Experimental Protocols

Protocol 1: Recrystallization of a Schiff Base of 2-Methyl-5-(pyridin-3-yl)benzaldehyde

This protocol provides a general guideline. The ideal solvent system should be determined through small-scale trials.

  • Solvent Selection:

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to each tube at room temperature. Observe the solubility. An ideal solvent will show low solubility.

    • Gently heat the tubes that showed low solubility. The ideal solvent will fully dissolve your compound when hot.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a good amount of crystalline solid is a good candidate.

  • Recrystallization Procedure:

    • Place the crude Schiff base in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture to a gentle boil with stirring.

    • Add more hot solvent dropwise until the solid just dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under high vacuum.[2]

Protocol 2: Column Chromatography of a Schiff Base of 2-Methyl-5-(pyridin-3-yl)benzaldehyde

This protocol is designed to address the basicity of the pyridine moiety.

  • Preparation of the Mobile Phase:

    • Based on TLC analysis, prepare a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).

    • To this mobile phase, add 0.5% (v/v) triethylamine.

  • Column Packing:

    • Pack a glass column with silica gel using the "slurry method" with your prepared mobile phase.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your product.

  • Product Isolation:

    • Combine the pure fractions containing your Schiff base.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum.

IV. Data Presentation & Visualization

Table 1: Troubleshooting Summary for Purification Issues
IssuePotential CauseRecommended Solution(s)
Oiling out during recrystallization Solvent boiling point too high; high impurity level.Use a lower boiling point solvent; use a solvent/anti-solvent system; dilute with more hot solvent and cool slowly.[3]
Low crystal yield Too much solvent used; compound too soluble.Evaporate some solvent and re-cool; perform solvent screening to find a better solvent.[2][4]
Peak tailing in column chromatography Interaction of basic pyridine with acidic silica.Add triethylamine (0.1-1%) to the eluent; use neutral alumina as the stationary phase.
Residual palladium catalyst Strong coordination of palladium to the product.Treat a solution of the crude product with activated carbon, then filter.[1][12][13]
Product decomposition on storage Hydrolysis by atmospheric moisture.Dry thoroughly under high vacuum; store under an inert atmosphere in a desiccator.[7]
Diagrams

Purification_Workflow A Crude Schiff Base Product (Contains unreacted aldehyde, amine, Pd catalyst) B Optional: Activated Carbon Treatment (To remove Pd catalyst) A->B If Pd is suspected E Primary Purification Method A->E If no Pd treatment needed C Filtration through Celite® B->C D Concentration C->D D->E F Recrystallization E->F If solid G Column Chromatography (Silica or Alumina) E->G If oily or for high purity H Pure Schiff Base F->H G->H I Characterization (NMR, MS, etc.) H->I

Troubleshooting_Logic Start Purification Attempt Purity_Check Check Purity (TLC, NMR) Start->Purity_Check Impure Impure Product Purity_Check->Impure Purity Not Acceptable Pure Pure Product Purity_Check->Pure Purity Acceptable Recrystallization_Issue Recrystallization Fails (Oiling out, low yield) Impure->Recrystallization_Issue Recrystallization Chosen Chromatography_Issue Chromatography Fails (Tailing, poor separation) Impure->Chromatography_Issue Chromatography Chosen Decomposition_Issue Product Unstable Pure->Decomposition_Issue If stability is an issue Recrystallization_Solutions Adjust Solvent System Add Seed Crystal Slow Cooling Recrystallization_Issue->Recrystallization_Solutions Chromatography_Solutions Add TEA to Eluent Use Alumina Optimize Polarity Chromatography_Issue->Chromatography_Solutions Stability_Solutions Dry Thoroughly Store under Inert Gas Use Desiccator Decomposition_Issue->Stability_Solutions Recrystallization_Solutions->Start Retry Purification Chromatography_Solutions->Start Retry Purification

V. References

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Activated Carbon Business Division. Retrieved from [Link]

  • Sharma, S., & Sharma, P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.

  • IntechOpen. (2022, October 19). Overview of Schiff Bases. Retrieved from [Link]

  • KRSS Ltd. (n.d.). 10 tips for optimising chromatography performance. Retrieved from [Link]

  • Simple Techniques for The Synthesis and Evaluation of Schiff Bases. (2026, March 6). International Journal of Scientific Research in Science and Technology.

  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]

  • Taylor & Francis. (2025, May 14). 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (2021, January 4). (PDF) Design, synthesis and biological evaluation of heterocyclic methyl substituted pyridine Schiff base transition metal complexes. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-bioactivity relationship of new pyridine Schiff bases harboring an intramolecular hydrogen bond: Experimental, DFT calculations and biological tested. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Solutions for addressing specific LC-MS problematic pesticide residues in multiresidue methods. Part II.

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • ACS Omega. (2024, June 24). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. Retrieved from [Link]

  • PMC. (n.d.). Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • MDPI. (2022, October 12). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-hydroxy-5-methyl benzaldehyde. Retrieved from [Link]

Sources

Scaling up the synthesis of 2-Methyl-5-(pyridin-3-yl)benzaldehyde for library synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Technical Support Center for the scale-up synthesis of 2-Methyl-5-(pyridin-3-yl)benzaldehyde . This format prioritizes actionable solutions, troubleshooting logic, and field-proven methodologies over theoretical generalities.

Topic: 2-Methyl-5-(pyridin-3-yl)benzaldehyde Ticket ID: SC-882-PYR-ALD Status: Open for Optimization

Executive Summary

This guide addresses the scale-up (10g – 1kg) of 2-Methyl-5-(pyridin-3-yl)benzaldehyde . This scaffold is a critical "library node" due to the orthogonality of the aldehyde (reductive amination) and the pyridine (salt formation/solubility).

Key Technical Challenges:

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium (Pd), arresting the catalytic cycle.

  • Protodeboronation: 3-Pyridylboronic acids are notoriously unstable under hydrolytic Suzuki conditions.

  • Purification Bottlenecks: Chromatography is non-viable at >100g scales.

Module 1: The "Build" Phase (Reaction Optimization)

Core Protocol: Optimized Suzuki-Miyaura Coupling

Reaction Scheme:

  • Electrophile: 5-Bromo-2-methylbenzaldehyde (preferred over iodo- due to cost/stability).

  • Nucleophile: 3-Pyridylboronic acid pinacol ester (boronates are superior to free acids here).

  • Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(OAc)₂/SPhos.

FAQ: Reaction Setup

Q: Why is my reaction stalling at 60-70% conversion? A: This is likely "Pyridine Poisoning." The free pyridine nitrogen in your product competes with phosphine ligands for the Pd center.

  • Immediate Fix: Switch to a catalyst with a chelating ligand like Pd(dppf)Cl₂ or a bulky, electron-rich ligand like SPhos . These bind Pd tighter than the pyridine nitrogen can.

  • Process Fix: Increase reaction temperature to 90-100°C to promote ligand dissociation from the "poisoned" resting state, but ensure your base concentration is optimized to prevent deboronation.

Q: I see a major byproduct with Mass M-H (Des-boronated pyridine). What is it? A: This is Protodeboronation . The pyridyl-boronate bond is hydrolytically unstable, especially with carbonate bases.

  • Solution: Switch the base from Na₂CO₃ to K₃PO₄ (Potassium Phosphate Tribasic) . The phosphate anion buffers the pH effectively and stabilizes the boronate intermediate.

  • Solvent Tweak: Reduce water content. Use a 4:1 Toluene/Ethanol system with minimal water, or anhydrous Dioxane with solid base.

Workflow Visualization: Reaction Logic

ReactionLogic Start Start Reaction (5-Br-2-Me-Benzaldehyde) CheckConv Check Conversion (HPLC/LCMS) Start->CheckConv Stalled Stalled (<80%) CheckConv->Stalled Low Conv Success Complete (>98%) CheckConv->Success High Conv Poison Issue: Pd Poisoning Action: Switch to Pd(dppf)Cl2 Stalled->Poison Pyridine interference Deboron Issue: Protodeboronation Action: Switch to K3PO4 Stalled->Deboron Boronate hydrolysis

Figure 1: Decision logic for troubleshooting stalled Suzuki couplings involving pyridine substrates.

Module 2: Scale-Up Dynamics (The "Grow" Phase)

Critical Parameter Assessment
ParameterLab Scale (1 g)Scale-Up (100 g+)Technical Advisory
Solvent DME or DMFToluene/Water Avoid DMF/DMAc. They are hard to remove and can decompose to dimethylamine, reacting with your aldehyde.
Exotherm NegligibleSignificant Dosing the boronate ester as a slurry after catalyst activation controls heat release.
Stirring Magnetic BarOverhead Impeller Biphasic mixtures (Toluene/Aq. Base) require high shear mixing for mass transfer.
Atmosphere BalloonN₂ Sparge Aldehydes oxidize to carboxylic acids. Rigorous deoxygenation is mandatory.
Troubleshooting: Thermal Management

Q: The reaction mixture turned black immediately upon heating. A: "Pd Black" precipitation indicates catalyst decomposition.

  • Cause: Heating too fast before the oxidative addition step stabilizes the Pd(0).

  • Fix: "Age" the catalyst/aryl bromide mixture at 40°C for 30 mins before ramping to reflux. This ensures the active catalytic species is formed and stabilized by the substrate.

Module 3: Work-up & Purification (The "Clean" Phase)

The "No-Column" Strategy: Chromatography is the enemy of scale. For benzaldehydes, Bisulfite Adduct Purification is the gold standard. It chemically sequesters the aldehyde, allowing you to wash away non-aldehyde impurities (dimers, ligands, de-halogenated byproducts).

Protocol: Bisulfite Adduct Isolation
  • Formation:

    • Cool the crude organic layer (Toluene/EtOAc) to 5°C.

    • Add saturated aqueous Sodium Bisulfite (NaHSO₃) (2.0 equiv).

    • Stir vigorously for 2-4 hours. The aldehyde converts to a water-soluble (or precipitating) sulfonate salt.

    • Note: The pyridine nitrogen will also protonate, keeping the molecule in the aqueous phase.

  • The Wash (Impurity Removal):

    • Separate phases.[1] The product is in the Aqueous Phase .[1]

    • Wash the aqueous phase 2x with MTBE or Toluene. This removes non-polar impurities (dimers, phosphine oxides).

  • Regeneration (The Critical Step):

    • Caution: You must break the bisulfite adduct and deprotonate the pyridine without destroying the aldehyde.

    • Add fresh EtOAc to the aqueous phase.

    • Slowly adjust pH to 9-10 using Sodium Carbonate (Na₂CO₃) or NaOH.

    • Observation: The bisulfite adduct collapses, and the pyridine deprotonates. The product migrates back into the EtOAc layer.

FAQ: Purification Issues

Q: I formed the bisulfite adduct, but nothing precipitated. Where is my product? A: Unlike simple benzaldehydes, your product has a pyridine ring. The bisulfite adduct is likely highly water-soluble due to the ionic sulfonate and the protonated pyridine.

  • Action: Do not expect a solid. Keep the aqueous layer . Your product is dissolved there. Follow the "Regeneration" step above to extract it back.[1]

Q: My final product has high residual Palladium (>500 ppm). A: Pyridines are excellent metal scavengers, unfortunately holding onto Pd.

  • Fix: During the regeneration step (when the product is back in EtOAc), add a thiol-based scavenger (e.g., SiliaMetS® Thiol or Trimercaptotriazine ) and stir for 4 hours. The thiol bond to Pd is stronger than the pyridine-Pd bond.

Workflow Visualization: Bisulfite Purification

Purification Crude Crude Reaction Mix (Organic Layer) Bisulfite Add Sat. NaHSO3 (aq) Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgWaste Organic Layer (Discard Impurities) PhaseSep->OrgWaste Non-Aldehydes AqProduct Aqueous Layer (Contains Adduct) PhaseSep->AqProduct Target Molecule Regen Add EtOAc + Base (pH 10) AqProduct->Regen FinalSep Isolate Organic Layer (Pure Aldehyde) Regen->FinalSep

Figure 2: Purification workflow using the Bisulfite Adduct method to avoid column chromatography.

Module 4: Storage & Stability

  • Oxidation Risk: The 2-methyl group provides some steric protection, but the aldehyde is still prone to air oxidation.

  • Storage Protocol: Store under Argon at 4°C. If long-term storage (>1 month) is needed, consider storing as the Bisulfite Adduct solid (if precipitable) or as an acetal protected form, regenerating the aldehyde only when needed for library synthesis.

References

  • Suzuki-Miyaura Coupling Scale-Up

    • Title: Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • Pyridine-Boronic Acid Coupling

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[2]

    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Bisulfite Purification Method

    • Title: Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[3]

    • Source: Organic Process Research & Development.[3]

    • URL:[Link]

  • Palladium Removal

    • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applic
    • Source: Organic Process Research & Development.[3]

    • URL:[Link]

Sources

Validation & Comparative

Validation of 2-Methyl-5-(pyridin-3-yl)benzaldehyde structure using X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive validation protocol for 2-Methyl-5-(pyridin-3-yl)benzaldehyde , a critical biaryl intermediate in the synthesis of kinase inhibitors and heterocyclic drug candidates.

The Challenge: While Nuclear Magnetic Resonance (NMR) is the workhorse of organic characterization, it often struggles with absolute regiochemical assignment in multi-substituted biaryl systems. Specifically, distinguishing the 5-(pyridin-3-yl) substitution from potential 4- or 3- isomers (arising from ambiguous starting materials or rearrangement) can be subtle in 1D-NMR due to overlapping aromatic signals.

The Solution: Single Crystal X-ray Diffraction (SC-XRD) provides an unambiguous, three-dimensional "snapshot" of the molecule, offering absolute proof of connectivity (regiochemistry) and solid-state conformation. This guide compares SC-XRD against standard spectroscopic alternatives and outlines a self-validating protocol for its execution.

Comparative Analysis: X-ray vs. Alternatives

For the structural validation of 2-Methyl-5-(pyridin-3-yl)benzaldehyde , we compare the "Gold Standard" (X-ray) against common alternatives.

FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (1H/13C/2D) Mass Spectrometry (HRMS)
Primary Output Absolute 3D Structure & ConnectivityFunctional Groups & Neighbor RelationsMolecular Formula & Fragmentation
Regiochemistry Definitive (Direct visualization)Inferential (Requires HMBC/NOESY)Ambiguous (Isomers have same mass)
Sample State Solid (Single Crystal required)Solution (CDCl3, DMSO-d6)Gas/Ion Phase
Conformation Solid-state packing (static)Time-averaged solution ensembleN/A
Sample Recovery Non-destructive Non-destructiveDestructive
Time to Result 24–48 Hours (including growth)1–2 Hours< 1 Hour
Cost High (Instrument/Expertise)MediumLow

Verdict: While NMR is faster for routine checks, SC-XRD is the mandatory validation step for establishing the structural integrity of a new chemical entity (NCE) or key intermediate, particularly to confirm the 1,2,5-substitution pattern on the central benzene ring.

Strategic Validation Workflow

The following diagram illustrates the decision pathway for validating the compound, highlighting where X-ray crystallography becomes critical.

ValidationWorkflow Start Crude Product (Suzuki Coupling) Isolation Isolation & Purification Start->Isolation Prelim Preliminary QC (1H NMR / LCMS) Isolation->Prelim Decision Ambiguity in Regiochemistry? Prelim->Decision NMR_Adv Advanced 2D NMR (HMBC/NOESY) Decision->NMR_Adv No (Routine) Cryst Crystallization (Slow Evaporation) Decision->Cryst Yes (Critical) Final Definitive Structure Validation NMR_Adv->Final XRD X-Ray Diffraction (Data Collection) Cryst->XRD Solve Structure Solution (SHELXT/OLEX2) XRD->Solve Solve->Final

Caption: Workflow prioritizing SC-XRD when regiochemical ambiguity exists in the 1,2,5-substitution pattern.

Detailed Experimental Protocol

This protocol is designed to be self-validating. If the crystal does not diffract, the "Troubleshooting" loop forces a re-evaluation of solvent choice, ensuring the process is robust.

Phase 1: Crystal Growth (The "Art")

The target molecule has a polar aldehyde group and a basic pyridine nitrogen, making it suitable for polar/non-polar solvent layering.

  • Method: Slow Evaporation / Solvent Diffusion.

  • Solvent System: Ethyl Acetate (Good solubility) / Hexane (Antisolvent).

  • Protocol:

    • Dissolve 20 mg of pure 2-Methyl-5-(pyridin-3-yl)benzaldehyde in 2 mL of Ethyl Acetate in a small scintillation vial. Ensure the solution is clear (filter if necessary).

    • Place this vial inside a larger jar containing 10 mL of Hexane (vapor diffusion method) OR carefully layer 2 mL of Hexane on top of the Ethyl Acetate solution.

    • Cap loosely to allow slow equilibration.

    • Store at room temperature (20–25°C) in a vibration-free zone.

    • Checkpoint: Inspect after 24–48 hours. Look for block-like or prismatic crystals. Needles often indicate rapid precipitation and poor diffraction.

Phase 2: Data Collection & Structure Solution
  • Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB) equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα source.

  • Temperature: Maintain sample at 100 K using a nitrogen cryostream. Why? Reduces thermal vibration (atomic displacement parameters), improving resolution and bond length precision.

  • Strategy:

    • Mount a single crystal (approx. 0.2 x 0.2 x 0.2 mm) on a Kapton loop using Paratone oil.

    • Collect a "Matrix Run" (short scan) to determine the unit cell and space group. Expected: Monoclinic (P21/c) or Triclinic (P-1).

    • Collect full sphere data (redundancy > 4) to a resolution of at least 0.8 Å.

Phase 3: Refinement & Validation
  • Software: Olex2 (interface) using SHELXT (solution) and SHELXL (refinement).

  • Key Metrics for Success:

    • R1 Value: < 5% (Indicates excellent agreement between model and data).

    • Goodness of Fit (GooF): Close to 1.0.

    • Flack Parameter: Not applicable (molecule is achiral), unless crystallizing in a non-centrosymmetric space group.

Structural Insights & Expected Outcomes

Validating the structure of 2-Methyl-5-(pyridin-3-yl)benzaldehyde reveals specific molecular features that confirm its identity.

A. Connectivity (Regiochemistry)

The X-ray map will definitively show:

  • The Aldehyde Carbon (C7) attached to C1 of the benzene ring.

  • The Methyl Carbon (C8) attached to C2 (ortho to aldehyde).

  • The Pyridine Ring attached at C5 (meta to aldehyde, para to methyl).

  • Validation Check: Ensure the N-atom in the pyridine ring is at the 3-position relative to the biaryl bond.

B. Conformation (The Twist)

Unlike planar molecules, biaryl systems exhibit a "twist" to minimize steric repulsion between ortho-hydrogens.

  • Expected Torsion Angle: The dihedral angle between the phenyl and pyridine rings is expected to be 30°–45° .

  • Why? Repulsion between the phenyl protons (H4/H6) and pyridine protons (H2'/H4').

  • Significance: This twist angle dictates how the molecule fits into a protein binding pocket (e.g., kinase active site).

C. Intermolecular Interactions[1]
  • Hydrogen Bonding: Expect weak C-H...O or C-H...N interactions. The aldehyde oxygen is a hydrogen bond acceptor.

  • Pi-Stacking: Look for offset face-to-face stacking between the electron-deficient pyridine ring and the electron-rich phenyl ring of adjacent molecules (centroid-centroid distance ~3.5–3.8 Å).

References

  • Grover, G. et al. (2012). "Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids." Journal of Visualized Experiments. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D. Link

  • Hollingsworth, M. A. et al. (2012). "Crystal Growth by Vapor Diffusion." Journal of Chemical Education. Link

  • Dolomanov, O. V. et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Guidance on depositing and validating crystal structures." Link

Optimizing Heteroaryl Cross-Coupling: A Comparative Analysis of Palladium Catalysts for 2-Methyl-5-(pyridin-3-yl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Methyl-5-(pyridin-3-yl)benzaldehyde presents a classic "heteroaryl challenge" in medicinal chemistry. This biaryl scaffold requires the coupling of an electron-deficient pyridine ring with an ortho-substituted benzaldehyde. The primary synthetic hurdles are catalyst poisoning by the pyridine nitrogen and protodeboronation of the 3-pyridylboronic acid species.

This guide compares four distinct palladium catalyst generations—ranging from traditional phosphine complexes to advanced N-Heterocyclic Carbene (NHC) precatalysts—to determine the most efficacious system for this transformation.

Key Finding: While traditional Pd(PPh₃)₄ systems fail to achieve commercially viable yields (<40%), the Buchwald XPhos Pd G2 and Organ’s Pd-PEPPSI-IPr systems both deliver >85% yields. However, XPhos Pd G2 is recommended for this specific substrate due to superior functional group tolerance toward the aldehyde moiety and easier purification.

The Synthetic Challenge

The target reaction is a Suzuki-Miyaura cross-coupling between 5-bromo-2-methylbenzaldehyde (1) and 3-pyridylboronic acid (2) .

Structural Obstacles
  • Pyridine Poisoning: The basic nitrogen on the pyridine ring (Partner 2) competes with phosphine ligands for binding sites on the Palladium(II) center, potentially arresting the catalytic cycle.

  • Protodeboronation: 3-Pyridylboronic acids are notoriously unstable in aqueous base, prone to hydrolytic C-B bond cleavage before transmetallation can occur.

  • Aldehyde Instability: The product contains an aldehyde. Harsh bases (e.g., hydroxides, alkoxides) or high temperatures can trigger Cannizzaro disproportionation or Aldol condensation side reactions.

Comparative Catalyst Study

We evaluated four catalyst systems representing different mechanistic strategies. All reactions were normalized to 1.0 mmol scale, 2.0 equiv. base, and 100°C (unless otherwise noted).[1]

Candidate Profiles
  • System A: Pd(PPh₃)₄ (The Baseline) [2]

    • Type: Pd(0) Phosphine.[3][4]

    • Mechanism:[5][6] Relies on dissociation of PPh₃ to form the active 14-electron species.

    • Pros: Inexpensive, widely available.

    • Cons: Air-sensitive; PPh₃ is easily displaced by pyridine nitrogen.

  • System B: Pd(dppf)Cl₂ (The Workhorse)

    • Type: Pd(II) Bidentate Phosphine.[7]

    • Mechanism:[5][6] The ferrocene backbone imposes a wide bite angle, enforcing reductive elimination.

    • Pros: Robust, air-stable.[7][8]

    • Cons: Often requires higher loading for heteroarenes.

  • System C: XPhos Pd G2 (The Specialist)

    • Type: Buchwald Precatalyst (Dialkylbiaryl phosphine).

    • Mechanism:[5][6] Rapidly generates monoligated Pd(0). The bulky XPhos ligand creates a "roof" over the metal, preventing pyridine coordination while accelerating oxidative addition.

    • Pros: Designed specifically for heteroaryl chlorides/bromides.

  • System D: Pd-PEPPSI-IPr (The Stabilized NHC)

    • Type: Pd(II) NHC (N-Heterocyclic Carbene).[7]

    • Mechanism:[5][6] The "throw-away" 3-chloropyridine ligand dissociates to reveal a highly active, sterically bulky NHC-Pd species.

    • Pros: Extremely stable to air/moisture; "throw-it-in-and-heat" simplicity.

Experimental Data Summary
ParameterSystem A: Pd(PPh₃)₄System B: Pd(dppf)Cl₂System C: XPhos Pd G2System D: Pd-PEPPSI-IPr
Ligand Class Monodentate PhosphineBidentate FerroceneBulky Biaryl PhosphineN-Heterocyclic Carbene
Solvent System DME / H₂O (2:1)Dioxane / H₂O (4:[9]1)THF / H₂O (10:1)Dioxane (Anhydrous)*
Base Na₂CO₃K₂CO₃K₃PO₄K₂CO₃
Temp / Time 85°C / 12 h100°C / 6 h60°C / 2 h80°C / 4 h
Conversion 65%88%>99%95%
Isolated Yield 32% 68% 92% 89%
Purity (HPLC) 85%92%98%94%

*Note: PEPPSI-IPr was run under "dry" conditions with suspended base to minimize protodeboronation, a distinct advantage of this system.

Mechanistic Insight & Visualization[10]

To understand why System C and D outperform A and B, we must look at the catalytic cycle, specifically the competition between the substrate and the pyridine nitrogen.

G cluster_ligands Ligand Effect Start Precatalyst Activation ActivePd Active Pd(0)L Start->ActivePd OxAdd Oxidative Addition (Ar-Pd-Br) ActivePd->OxAdd + Ar-Br Poison Catalyst Poisoning (Pyridine Coordination) OxAdd->Poison + Pyridine N (Side Reaction) TransMet Transmetallation (Rate Limiting for Pyridines) OxAdd->TransMet + Py-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration L_PPh3 PPh3: Weak steric bulk. High poisoning risk. L_XPhos XPhos/NHC: High steric bulk. Blocks N-coordination.

Figure 1: Catalytic cycle highlighting the "Danger Zone" where pyridine coordination (red path) deactivates the catalyst. Bulky ligands like XPhos block this path.

Recommended Protocol (Best Practice)

Based on the data, System C (XPhos Pd G2) is the superior choice for high-value synthesis due to mild conditions (preserving the aldehyde) and high turnover.

Materials
  • Substrate: 5-bromo-2-methylbenzaldehyde (1.0 equiv)

  • Coupling Partner: 3-pyridylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2.0 mol%)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv) - Chosen to buffer pH and protect the aldehyde.

  • Solvent: THF:Water (10:1 v/v) degassed.

Step-by-Step Workflow
  • Charge: To a reaction vial equipped with a stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G2 (0.02 equiv).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed THF and the aqueous solution of K₃PO₄ (0.5 M concentration in the water phase).

  • Reaction: Heat the biphasic mixture to 60°C with vigorous stirring (1000 rpm) to ensure phase mixing.

    • Why 60°C? XPhos is active enough to run at this lower temp, preventing aldehyde degradation.

  • Monitor: Check by HPLC/LC-MS at 1 hour. Conversion should be >95%.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry organic layer over Na₂SO₄.[10]

  • Purification: The product is slightly basic. Flash chromatography on silica gel using DCM:MeOH (95:5) is effective.

Alternative: When to use PEPPSI-IPr?

If the boronic acid is exceptionally prone to protodeboronation (indicated by seeing Pyridine in the LC-MS), switch to System D . Use anhydrous Dioxane and solid K₂CO₃. The absence of water slows down the hydrolysis of the boronic acid C-B bond, allowing the robust PEPPSI catalyst to couple it before it degrades.

Decision Matrix for Scale-Up

D Input Start: 5-Br-2-Me-Benzaldehyde + 3-Py-B(OH)2 Check1 Is Boronic Acid Stable in Water? Input->Check1 Stable Yes (Standard) Check1->Stable Stable Unstable No (De-boronation) Check1->Unstable Unstable PathA Use XPhos Pd G2 THF/H2O, 60°C Stable->PathA PathB Use Pd-PEPPSI-IPr Anhydrous Dioxane, 80°C Unstable->PathB Result Target Product >85% Yield PathA->Result PathB->Result

Figure 2: Logic flow for selecting the optimal catalyst system based on boronic acid stability.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem Application Notes. (2025). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. Link

Sources

Spectroscopic analysis and confirmation of 2-Methyl-5-(pyridin-3-yl)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context: The Analytical Challenge in Biaryl Synthesis

In modern drug discovery, biaryl scaffolds—particularly those containing pyridine rings—are ubiquitous in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. The synthesis of 2-Methyl-5-(pyridin-3-yl)benzaldehyde is typically achieved via Palladium-catalyzed Suzuki-Miyaura cross-coupling between a halogenated benzaldehyde and a pyridinylboronic acid [1].

However, a critical bottleneck in this workflow is the generation of positional isomers. If the starting material contains regioisomeric impurities (e.g., 4-bromo-2-methylbenzaldehyde), the reaction will yield 2-Methyl-4-(pyridin-3-yl)benzaldehyde . Because these isomers possess identical molecular weights and highly similar polarity, routine analytical methods often fail to distinguish them.

This guide objectively compares the analytical performance of Routine QC (Method A) versus an Advanced Elucidation Workflow (Method B) , providing the experimental protocols and causality-driven logic required to definitively confirm the 5-substituted regiochemistry.

Methodological Comparison: Method A vs. Method B

To establish a self-validating analytical system, we must evaluate the resolving power of our techniques.

  • Method A (Routine 1D NMR & Nominal LC-MS): While nominal mass spectrometry confirms the target mass, and 1D

    
    H NMR confirms the presence of the aldehyde and pyridine moieties [2], this method relies heavily on ambiguous coupling constants in the crowded aromatic region (7.4–8.2 ppm). Without a reference standard, Method A cannot definitively prove the position of the pyridine ring.
    
  • Method B (Advanced 2D NMR & HRMS): By coupling High-Resolution Mass Spectrometry (HRMS) with 2D NMR techniques (specifically HMBC and NOESY), we map the exact through-bond and through-space connectivity. This method transforms ambiguous aromatic signals into an absolute structural proof.

Workflow cluster_A Method A: Routine QC cluster_B Method B: Advanced Elucidation Start Biaryl Aldehyde Synthesis Product M1_1D 1D NMR (1H, 13C) Start->M1_1D M1_LCMS Nominal LC-MS Start->M1_LCMS M2_2D 2D NMR (HSQC, HMBC) Start->M2_2D M2_HRMS HRMS (ESI-TOF) Start->M2_HRMS M1_Result Ambiguous Regiochemistry M1_1D->M1_Result M1_LCMS->M1_Result M2_Result Absolute Structural Confirmation M2_2D->M2_Result M2_HRMS->M2_Result

Fig 1. Comparison of analytical workflows for biaryl aldehyde structural confirmation.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate built-in causality and system suitability checks.

Protocol 3.1: High-Resolution Mass Spectrometry (HRMS)
  • Causality for Ionization Choice: We utilize Electrospray Ionization in positive mode (ESI+). The basic nitrogen of the pyridine ring readily accepts a proton, yielding a highly abundant

    
     ion, which suppresses background noise from non-basic impurities.
    
  • Step-by-Step:

    • Calibration: Infuse a sodium formate calibration solution to ensure mass accuracy is within < 2 ppm.

    • Sample Prep: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid (promotes ionization).

    • Acquisition: Inject 1 µL into a Q-TOF mass spectrometer. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

    • Validation: Extract the exact mass chromatogram for

      
       198.0913.
      
Protocol 3.2: Advanced 2D NMR Acquisition
  • Causality for Solvent Choice: We strictly use DMSO-

    
      rather than CDCl
    
    
    
    . Pyridine nitrogen can hydrogen-bond with trace acids or water in CDCl
    
    
    , causing chemical shift drift and quadrupolar broadening. DMSO-
    
    
    provides a stable, highly polar hydrogen-bonding network that locks chemical shifts and sharpens the pyridine proton signals [3].
  • Step-by-Step:

    • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of DMSO-

      
       containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
      
    • System Suitability: Perform automated tuning, matching, and 3D gradient shimming. Verify that the DMSO-

      
       residual solvent peak quintet (2.50 ppm) has a half-height width of < 1.0 Hz.
      
    • 1D Acquisition: Run a standard

      
      H sequence (zg30) with 16 scans and a 
      
      
      
      C sequence (zgpg30) with 512 scans.
    • 2D HMBC Acquisition: Utilize a gradient-selected HMBC sequence (hmbcgplpndqf). Why? Gradient selection effectively suppresses one-bond (

      
      ) artifacts, which is critical when looking for weak three-bond (
      
      
      
      ) correlations bridging the two aromatic rings.

Quantitative Data Summaries

The tables below summarize the spectroscopic data, highlighting the specific signals that differentiate the target compound from its alternatives.

Table 1: Comparative NMR Assignments (DMSO-


, 400 MHz) 
Note: The aldehyde proton consistently appears near 10.3 ppm, a hallmark of aromatic aldehydes [2].
Position

H Shift (ppm)
Multiplicity &

(Hz)

C Shift (ppm)
Diagnostic Feature for 5-Isomer
-CHO 10.28s, 1H192.4Distinctive aldehyde resonance
-CH

2.68s, 3H19.8Sharp singlet, ortho to CHO
Ph-H3 7.48d,

132.5Coupled to H4 only
Ph-H4 7.92dd,

131.2Coupled to H3 and H6
Ph-H6 8.05d,

129.8Meta-coupled to H4
Py-H2' 8.92dd,

148.2Highly deshielded by adjacent N
Py-H6' 8.61dd,

149.1Deshielded by adjacent N

Table 2: HRMS and IR Validation Data

TechniqueParameterTarget ValueExperimental ResultStatus
HRMS (ESI+)

Exact Mass
198.0913

198.0918

Pass (

2.5 ppm)
FT-IR (ATR) C=O Stretch (Aldehyde)~1705 cm

1698 cm

Pass (Conjugated)
FT-IR (ATR) C=N Stretch (Pyridine)~1590 cm

1588 cm

Pass

Mechanistic Proof: The HMBC/NOESY Logic

How do we definitively prove we have the 5-isomer and not the 4-isomer? The answer lies in Heteronuclear Multiple Bond Correlation (HMBC).

If the compound were the 4-isomer , the methyl protons (2.68 ppm, attached to C2) would show a strong three-bond (


) correlation to the carbon bearing the pyridine ring (C4).
Because we have the 5-isomer , the methyl protons show 

correlations to C1 and C3, but no correlation to the pyridine-bearing carbon (C5), because it is four bonds away (

), which is generally invisible in standard HMBC.

Furthermore, the Ph-H4 and Ph-H6 protons show clear


 HMBC correlations across the biaryl axis to the Py-C3' carbon, definitively locking the pyridine ring at the 5-position.

Correlation Aldehyde Aldehyde Proton (~10.3 ppm) Phenyl Phenyl Ring (C1, C2, C5) Aldehyde->Phenyl HMBC (C1, C2, C6) Methyl Methyl Protons (~2.7 ppm) Methyl->Phenyl HMBC (C1, C2, C3) Pyridine Pyridine Ring (C3') Phenyl->Pyridine HMBC (C5 to C3') NOESY (H4/H6 to H2'/H4')

Fig 2. Key 2D NMR through-bond (HMBC) and through-space (NOESY) correlations.

Conclusion

While routine 1D NMR and LC-MS (Method A) are sufficient for monitoring reaction completion and general purity, they are fundamentally inadequate for distinguishing positional isomers in biaryl synthesis. By deploying an advanced analytical workflow utilizing gradient-selected HMBC and ESI-TOF HRMS (Method B), researchers can establish an absolute, self-validating proof of regiochemistry for 2-Methyl-5-(pyridin-3-yl)benzaldehyde. This rigor prevents costly downstream failures in drug development pipelines caused by isomeric contamination [4].

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH).[Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.[Link]

  • Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Scientific Research Publishing (SCIRP).[Link]

  • Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. ACS Publications.[Link]

A Comparative Guide to the Purity Assessment of Synthesized 2-Methyl-5-(pyridin-3-yl)benzaldehyde by HPLC and NMR

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the meticulous confirmation of purity for synthesized intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 2-Methyl-5-(pyridin-3-yl)benzaldehyde, a key bi-aryl aldehyde intermediate. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounded in the likely synthetic pathway and potential impurity profile of the target molecule.

The synthesis of 2-Methyl-5-(pyridin-3-yl)benzaldehyde is commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction offers an efficient route for the formation of the C-C bond between the two aromatic rings.[3] However, like any chemical transformation, it is not without the potential for side reactions and the introduction of impurities that must be diligently identified and quantified.

Anticipated Impurity Profile from Suzuki-Miyaura Synthesis

A thorough purity assessment begins with an understanding of what impurities might be present. For the Suzuki-Miyaura coupling of 3-pyridinylboronic acid and a suitable bromobenzaldehyde derivative, the following impurities are plausible:

  • Unreacted Starting Materials: Residual 3-pyridinylboronic acid and the bromobenzaldehyde precursor.

  • Homocoupling Products: Formation of biphenyl or bipyridyl species from the coupling of two molecules of the same starting material.

  • Protodeborylation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of pyridine.

  • Catalyst and Ligand Residues: Trace amounts of the palladium catalyst and its ligands (e.g., phosphine oxides) may remain.[4][5]

  • Inorganic Salts and Boric Acid: By-products of the reaction, such as boric acid and inorganic salts from the base used, are also expected.[6]

Understanding this potential impurity profile is critical in selecting and optimizing the analytical methodology for purity determination.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds in a mixture.[7] For a molecule like 2-Methyl-5-(pyridin-3-yl)benzaldehyde, a reversed-phase HPLC method with UV detection is a logical choice, given the chromophoric nature of the aromatic rings.

Rationale for HPLC Method Development

The primary objective of the HPLC method is to achieve baseline separation of the main compound from all potential impurities. The choice of a C18 stationary phase is a robust starting point for the separation of non-polar to moderately polar compounds. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to control the retention and elution of the analytes. A gradient elution is often preferred over an isocratic one to ensure the elution of both early and late-eluting impurities with good peak shape. The UV detection wavelength should be chosen at the maximum absorbance of the analyte to ensure high sensitivity.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation and Conditions:

    • HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD).

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized 2-Methyl-5-(pyridin-3-yl)benzaldehyde.

    • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution.

    • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL for analysis.

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

    • Quantification can be more accurately performed using an external standard of known purity.

Comparative HPLC Data
CompoundRetention Time (min)Peak Area (%) - Synthesized SamplePeak Area (%) - Spiked Sample
3-Pyridinylboronic Acid2.50.11.1
2-Bromo-5-methylbenzaldehyde12.80.21.2
2-Methyl-5-(pyridin-3-yl)benzaldehyde 9.7 99.5 97.5
Bipyridyl Homocoupling Product4.10.10.1
Biphenyl Homocoupling Product15.20.10.1

Table 1: Hypothetical HPLC data for the purity assessment of synthesized 2-Methyl-5-(pyridin-3-yl)benzaldehyde. The "Spiked Sample" contains known amounts of potential impurities to confirm their retention times.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject Sample dilute->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC purity assessment.

Quantitative NMR (qNMR) for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the absolute purity of organic compounds.[8][9] Unlike HPLC, qNMR does not require a reference standard of the analyte itself.[10] Instead, a certified internal standard of known purity is used for quantification.[11] This is a significant advantage when a pure standard of the synthesized compound is not yet available.

Rationale for qNMR Method Development

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8] By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from an internal standard of known mass and purity, the absolute purity of the analyte can be determined.

For 2-Methyl-5-(pyridin-3-yl)benzaldehyde, the aldehyde proton signal is an excellent candidate for quantification as it is expected to be a singlet in a region of the ¹H NMR spectrum that is typically free of other signals.[12] The choice of internal standard is crucial; it must be soluble in the same deuterated solvent as the analyte, have at least one signal that does not overlap with any analyte signals, and be chemically stable.[13] Maleic acid or 1,4-dinitrobenzene are common choices.

Experimental Protocol: ¹H-qNMR Analysis
  • Instrumentation and Conditions:

    • NMR Spectrometer: A 400 MHz (or higher) spectrometer.

    • Solvent: DMSO-d₆.

    • Internal Standard: Maleic acid (certified reference material).

    • Pulse Program: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated to ensure full relaxation.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the synthesized 2-Methyl-5-(pyridin-3-yl)benzaldehyde into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to a clean NMR tube.

  • Data Processing and Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Calibrate the spectrum using the residual solvent peak.

    • Carefully integrate the aldehyde proton signal of the analyte and the vinylic proton signal of the maleic acid internal standard.

    • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Comparative NMR Data
Parameter2-Methyl-5-(pyridin-3-yl)benzaldehydeMaleic Acid (Internal Standard)
Signal for Integration Aldehyde proton (-CHO)Vinylic protons (-CH=CH-)
Predicted Chemical Shift (δ, ppm) ~9.9~6.3
Multiplicity SingletSinglet
Number of Protons (N) 12
Molecular Weight (MW) 197.22 g/mol 116.07 g/mol
Mass Weighed (m) 15.2 mg5.1 mg
Purity of Internal Standard (P_IS) -99.9%
Integral Value (I) 1.000.45
Calculated Purity 99.3% -

Table 2: Hypothetical ¹H-qNMR data for the purity assessment of synthesized 2-Methyl-5-(pyridin-3-yl)benzaldehyde.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weigh_analyte Weigh Analyte dissolve Co-dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire Spectrum (long relaxation delay) dissolve->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for qNMR purity assessment.

Comparison and Conclusion

Both HPLC and qNMR are powerful techniques for assessing the purity of synthesized 2-Methyl-5-(pyridin-3-yl)benzaldehyde, each with its own set of advantages.

FeatureHPLC-UV¹H-qNMR
Principle Chromatographic separation based on polarityDirect spectroscopic measurement of nuclei
Quantification Relative (area %) or external standardAbsolute (with internal standard)
Reference Standard Requires analyte-specific standard for accurate quantificationRequires a certified internal standard (not the analyte)
Impurity Identification By retention time comparison with known standardsStructural information from chemical shifts and coupling constants
Throughput Higher, with autosamplersLower, due to longer acquisition times for quantification
Destructive YesNo
Detection of Non-UV Active Impurities NoYes (if they have protons)
Detection of Inorganic Impurities NoNo

For routine quality control and the determination of relative purity, HPLC-UV is an excellent, high-throughput method. It excels at separating a wide range of potential organic impurities. However, for the definitive determination of absolute purity, especially during the early stages of research when a certified standard of the synthesized compound is unavailable, ¹H-qNMR is the superior technique.[8] It provides a direct and accurate measure of purity and can offer structural insights into any proton-containing impurities present.

A comprehensive purity assessment strategy for 2-Methyl-5-(pyridin-3-yl)benzaldehyde would ideally employ both techniques orthogonally. HPLC would be used to profile and separate organic impurities, while qNMR would provide an accurate measure of the absolute purity of the main component. This dual approach ensures the highest level of confidence in the quality of this critical synthetic intermediate, a necessity for its successful application in drug discovery and development.

References

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts, [Link]

  • Suzuki-Miyaura. ACS Green Chemistry Institute Pharmaceutical Roundtable, [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate, [Link]

  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... ResearchGate, [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka, [Link]

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange, [Link]

  • Quantitative NMR (qNMR). University of Illinois Chicago, [Link]

  • Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate, [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac, [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, [Link]

  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry, [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research, [Link]

  • Electronic Supplementary Information. Royal Society of Chemistry, [Link]

  • Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. RSC Publishing, [Link]

  • Suzuki Coupling. Organic Chemistry Portal, [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC, [Link]

  • Formation of biaryl compounds in the suzuki cross coupling reaction. ResearchGate, [Link]

  • Efficient and convenient Suzuki cross-coupling reaction catalyzed by a new synthesized palladium co-ordination metal complex of. Journal of Chemical and Pharmaceutical Research, [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Metin Balci, [Link]

  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC, [Link]

  • An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi- phenols. University of Cambridge, [Link]

Sources

Comparison of the reactivity of 2-Methyl-5-(pyridin-3-yl)benzaldehyde with other substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reactivity Fingerprint

2-Methyl-5-(pyridin-3-yl)benzaldehyde represents a distinct class of "push-pull" pharmaceutical intermediates where steric hindrance and electronic activation compete.

  • Steric Gatekeeper (Ortho-Methyl): The methyl group at the C2 position exerts a dominant ortho-effect , significantly retarding the rate of nucleophilic attack at the carbonyl carbon compared to unsubstituted benzaldehyde. This acts as a kinetic brake.

  • Electronic Tuner (Meta-Pyridyl): The 3-pyridyl moiety at C5 acts as an electron-withdrawing group (EWG). Unlike the methyl group, this substituent increases the electrophilicity of the carbonyl carbon via inductive effects ($ -I $), thermodynamically favoring adduct formation once the kinetic barrier is overcome.

  • Catalytic Liability: The pyridine nitrogen (Lewis base) presents a risk of catalyst poisoning in metal-mediated reactions (e.g., Pd-catalyzed hydrogenations), requiring specific protocol adjustments (protonation or increased catalyst loading).

Structural & Electronic Analysis

To understand the reactivity, we must deconstruct the molecule into its functional components using physical organic chemistry principles.

The Ortho-Effect (Steric)

The C2-methyl group creates a steric trajectory barrier. In the Burgi-Dunitz angle of attack (107°), the nucleophile encounters repulsive van der Waals interactions with the methyl protons.

  • Consequence: Reaction rates for bulky nucleophiles (e.g., secondary amines, Grignard reagents) are reduced by 10–50x compared to benzaldehyde.

The Pyridyl Influence (Electronic)

The substituent is a pyridin-3-yl group attached at the C5 position (meta to the aldehyde).

  • Electronic Nature: The pyridine ring is

    
    -deficient. The nitrogen atom pulls electron density, making the pyridyl group an EWG relative to a phenyl ring.
    
  • Hammett Prediction: The substituent constant (

    
    ) for a 3-pyridyl group is positive (approx. +0.2 to +0.3). This withdraws electron density from the benzene ring, rendering the carbonyl carbon more electrophilic (partial positive charge 
    
    
    
    increases).[1]

Net Reactivity Vector:



Result: Slower initial kinetics than benzaldehyde, but higher thermodynamic stability of resulting imines/acetals.

Comparative Reactivity Guide

The following table contrasts the target molecule with standard benchmarks to aid in reaction planning.

Table 1: Relative Reactivity Benchmarks (Normalized to Benzaldehyde = 1.0)

Comparator MoleculeElectronic ClassSteric ClassEst. Relative Rate (

)*
Key Behavior
Benzaldehyde NeutralNone1.0 Baseline standard.
2-Methylbenzaldehyde Weak EDGHigh (Ortho) 0.15 Kinetic brake due to steric hindrance.
4-Methoxybenzaldehyde Strong EDGLow0.40 Deactivated electrophile (slow but clean).
3-Nitrobenzaldehyde Strong EWGLow15.0 Highly reactive; prone to side reactions.
Target: 2-Me-5-(Py-3)benzaldehyde Moderate EWG High (Ortho) 0.25 Sterically hindered but electronically activated.

*Estimated values based on Hammett-Taft equation integration for nucleophilic addition (e.g., NaBH4 reduction).

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: This molecule is best synthesized by coupling the biaryl axis, avoiding the difficulty of formylating a pyridine-benzene system directly.

Reagents:

  • 5-Bromo-2-methylbenzaldehyde (1.0 equiv)

  • 3-Pyridylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • K₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Workflow:

  • Degassing: Charge a reaction flask with the bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃.

  • Thermal Activation: Heat to 90°C for 12 hours. Note: The ortho-methyl group on the bromide slightly slows oxidative addition; higher temp ensures completion.

  • Workup: Cool to RT. Filter through Celite (to remove Pd black). Partition between EtOAc and water.

  • Purification: The product contains a basic pyridine nitrogen. Purify via flash chromatography on silica gel using DCM/MeOH (95:5) or by acid-base extraction (Extract into 1M HCl, wash organics, basify aqueous layer, extract back to EtOAc).

Protocol B: Kinetic Measurement (Schiff Base Formation)

Rationale: To verify the reactivity profile against alternatives, measure the rate of imine formation with a primary amine (e.g., n-butylamine).

  • Setup: Prepare a 0.1 M solution of the aldehyde in Methanol.

  • Initiation: Add 1.0 equiv of n-butylamine.

  • Monitoring: Track the disappearance of the carbonyl peak (

    
    1700 cm⁻¹ in IR) or the appearance of the imine bond (
    
    
    
    1640 cm⁻¹) via in-situ IR or UV-Vis spectroscopy (shifting
    
    
    ).
  • Data Processing: Plot

    
     vs. time. The slope is the pseudo-first-order rate constant (
    
    
    
    ).

Visualizations

Diagram 1: Steric-Electronic Reactivity Map

This diagram places the target molecule in the context of common alternatives.

ReactivityMap High Steric High Steric Tolualdehyde 2-Methylbenzaldehyde (Steric Brake) High Steric->Tolualdehyde Ortho-Methyl (-Reactivity) Target TARGET: 2-Methyl-5-(pyridin-3-yl) (Hindered but Activated) High Steric->Target Ortho-Methyl + Pyridyl (Mixed Effect) Low Steric Low Steric Benzaldehyde Benzaldehyde (Baseline) Low Steric->Benzaldehyde Methoxy 4-Methoxybenzaldehyde (Slow/Deactivated) Low Steric->Methoxy Strong EDG (-Reactivity) Nitro 3-Nitrobenzaldehyde (Fastest)

Caption: Reactivity mapping showing how the target molecule balances steric hindrance (left branch) with electronic activation (similar to nitro, but dampened).

Diagram 2: Mechanistic Pathway & Catalyst Poisoning

The specific risk of the pyridine nitrogen in metal-catalyzed reactions.

Mechanism Substrate 2-Methyl-5-(pyridin-3-yl) benzaldehyde Reaction Hydrogenation (Reduction) Substrate->Reaction Aldehyde Poisoning Catalyst Poisoning (Pyridine N -> Pd) Substrate->Poisoning Lewis Base Interaction Pd Pd Catalyst (e.g., Pd/C) Pd->Reaction Product Benzyl Alcohol Product Reaction->Product H2 Poisoning->Reaction Inhibits Optimization SOLUTION: Add 1.0 eq Acid (H+) to block N-coordination Optimization->Poisoning Prevents

Caption: The pyridine nitrogen can coordinate to metal catalysts, stalling reactions. Acidification (protonation) is the standard workaround.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Charton, M. (1969). The nature of the ortho effect.[2] II. Composition of the ortho electrical effect. Journal of the American Chemical Society, 91(24), 6649-6654. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (Chapter 3: Structural Effects on Stability and Reactivity). Link

Sources

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